Thiophanat-ethyl-d10
Description
Properties
Molecular Formula |
C14H18N4O4S2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl N-[[2-(1,1,2,2,2-pentadeuterioethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2 |
InChI Key |
YFNCATAIYKQPOO-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thiophanate-ethyl-d10: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiophanate-ethyl-d10, a deuterated analog of the broad-spectrum fungicide Thiophanate-ethyl. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Experimental protocols and diagrammatic representations of key processes are included to support research and development activities.
Chemical Structure and Properties
Thiophanate-ethyl-d10 is a stable isotope-labeled version of Thiophanate-ethyl, where ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, which is crucial for its use in mass spectrometry-based analytical techniques.
Chemical Structure:
-
Thiophanate-ethyl:
-
IUPAC Name: diethyl [1,2-phenylenebis(iminocarbonothioyl)]bis(carbamate)
-
Molecular Formula: C₁₄H₁₈N₄O₄S₂
-
-
Thiophanate-ethyl-d10:
-
IUPAC Name: diethyl-d10 [1,2-phenylenebis(iminocarbonothioyl)]bis(carbamate)
-
Molecular Formula: C₁₄H₈D₁₀N₄O₄S₂
-
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of Thiophanate-ethyl and its deuterated analog. Experimental data for Thiophanate-ethyl-d10 is limited; therefore, some properties are inferred to be similar to its non-deuterated counterpart, a common practice for isotopically labeled standards.
| Property | Thiophanate-ethyl | Thiophanate-ethyl-d10 |
| Molecular Weight | 370.47 g/mol | 380.53 g/mol |
| CAS Number | 23564-06-9[1] | 1398066-16-4 |
| Appearance | Colorless to pale brown crystalline powder[1] | Not specified (assumed to be a solid) |
| Melting Point | 191.7 °C[1] | Not experimentally determined (expected to be similar to Thiophanate-ethyl) |
| Water Solubility | Almost insoluble | Not experimentally determined (expected to be similar to Thiophanate-ethyl) |
| Organic Solvent Solubility | Sparingly soluble in most organic solvents | Soluble in Chloroform, Dichloromethane, DMSO |
| Odor | Faint sulfur odor[1] | Not specified |
Synthesis and Applications
Logical Synthesis Workflow
The synthesis would likely involve the use of deuterated ethanol (ethanol-d6) in the esterification step to introduce the deuterium labels.
Caption: Logical synthesis workflow for Thiophanate-ethyl-d10.
Application as an Internal Standard
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision in quantitative analysis. Thiophanate-ethyl-d10 is an ideal internal standard for the analysis of Thiophanate-ethyl for the following reasons:
-
Similar Chemical and Physical Behavior: It co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.
-
Mass Difference: The mass difference of 10 Da allows for easy differentiation from the non-labeled analyte by the mass spectrometer, eliminating interference.
-
Correction for Matrix Effects and Analyte Loss: It accurately compensates for variations in sample preparation, injection volume, and instrument response.
Biological Activity and Metabolic Pathway of Thiophanate-ethyl
Thiophanate-ethyl itself has weak fungicidal activity. Its primary mode of action involves its conversion within the plant or fungal cell into the highly active fungicide, carbendazim (also known as ethyl benzimidazol-2-ylcarbamate or EBC).[1] Carbendazim disrupts the assembly of β-tubulin, a protein essential for the formation of microtubules, thereby inhibiting mitosis and cell division in fungi.
Caption: Metabolic activation pathway of Thiophanate-ethyl.
Experimental Protocols
General Protocol for Sample Preparation and Analysis using Thiophanate-ethyl-d10 as an Internal Standard
This protocol provides a general workflow for the extraction and analysis of Thiophanate-ethyl from a solid matrix (e.g., fruit, soil) using Thiophanate-ethyl-d10 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Experimental workflow for analysis using an internal standard.
Methodology:
-
Sample Homogenization: A representative portion of the solid sample is weighed and homogenized to ensure uniformity.
-
Internal Standard Spiking: A known amount of Thiophanate-ethyl-d10 solution is added to the homogenized sample. This is a critical step to ensure accurate quantification.
-
Extraction: An appropriate organic solvent (e.g., acetonitrile, ethyl acetate) is added to the sample. The mixture is then vigorously shaken or vortexed to extract the analyte and the internal standard.
-
Centrifugation: The sample is centrifuged to separate the solid matrix from the liquid extract.
-
Filtration: The supernatant is filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis: The filtered extract is injected into an LC-MS/MS system. The chromatographic conditions are optimized to separate Thiophanate-ethyl from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both Thiophanate-ethyl and Thiophanate-ethyl-d10.
-
Quantification: The concentration of Thiophanate-ethyl in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.
Recommended LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis. Optimization will be required based on the specific instrument and matrix.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of Thiophanate-ethyl and its metabolite |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Thiophanate-ethyl: To be determined empiricallyThiophanate-ethyl-d10: To be determined empirically |
Note: The specific MRM transitions for both the analyte and the internal standard need to be determined by infusing standard solutions of each compound into the mass spectrometer.
Conclusion
Thiophanate-ethyl-d10 is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of the fungicide Thiophanate-ethyl. Its use as an internal standard in isotope dilution mass spectrometry mitigates the challenges of matrix effects and analyte loss during sample processing, leading to high-quality analytical data. Understanding its properties, the metabolic pathway of its non-deuterated analog, and appropriate analytical methodologies are crucial for its effective implementation in research and regulatory monitoring.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Thiophanate-ethyl-d10
This technical guide provides a comprehensive overview of the synthesis of Thiophanate-ethyl-d10, a deuterated isotopologue of the broad-spectrum fungicide Thiophanate-ethyl. The inclusion of deuterium atoms serves as a powerful tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant data presented in a clear and accessible format.
Introduction to Isotopic Labeling and Thiophanate-ethyl
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process.[1] Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for isotopic labeling due to its relative abundance and the significant mass difference from protium (¹H), which can be readily detected by mass spectrometry and NMR spectroscopy.[1][2] The substitution of hydrogen with deuterium can also influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect, which is particularly useful in studying reaction mechanisms and drug metabolism.[3][4]
Thiophanate-ethyl is a systemic fungicide belonging to the thiophanate chemical family. Its mode of action involves the inhibition of mitosis and cell division in fungi by disrupting the assembly of β-tubulin. In planta, Thiophanate-ethyl is converted to the more active compound carbendazim. The synthesis of Thiophanate-ethyl-d10, with deuterium labels on the two ethyl groups, provides a valuable tool for researchers to trace its metabolic fate and environmental degradation with high precision.
Proposed Synthesis of Thiophanate-ethyl-d10
The synthesis of Thiophanate-ethyl-d10 can be achieved by adapting the established synthetic routes for Thiophanate-methyl, a closely related analog. The key strategy is to introduce the deuterium labels via a deuterated starting material, specifically ethyl-d5 chloroformate. The proposed two-step synthesis involves the in-situ generation of a deuterated isothiocyanate intermediate followed by its reaction with o-phenylenediamine.
Overall Reaction:
o-phenylenediamine + 2 Ethyl-d5 chloroformate + 2 Sodium thiocyanate → Thiophanate-ethyl-d10 + 2 Sodium chloride + 2 Carbon dioxide
Experimental Protocols
The following protocols are adapted from known procedures for the synthesis of Thiophanate-methyl and are proposed for the synthesis of Thiophanate-ethyl-d10. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Step 1: In-situ Generation of Ethoxycarbonyl-d5 isothiocyanate
-
To a stirred solution of anhydrous ethyl acetate in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium thiocyanate.
-
Heat the suspension to a gentle reflux (approximately 77°C).
-
Slowly add ethyl-d5 chloroformate (in a toluene solution) dropwise to the refluxing mixture over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the ethoxycarbonyl-d5 isothiocyanate intermediate.
Step 2: Synthesis of Thiophanate-ethyl-d10
-
Cool the reaction mixture from Step 1 to approximately 40-50°C.
-
In a separate beaker, dissolve o-phenylenediamine in anhydrous ethyl acetate.
-
Slowly add the o-phenylenediamine solution to the stirred reaction mixture containing the in-situ generated ethoxycarbonyl-d5 isothiocyanate.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The crude Thiophanate-ethyl-d10 will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethyl acetate to remove any unreacted starting materials and by-products.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Thiophanate-ethyl-d10.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the final product in the synthesis of Thiophanate-ethyl-d10.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Notes |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Starting material |
| Sodium Thiocyanate | NaSCN | 81.07 | Reagent |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | Unlabeled reactant for comparison |
| Ethyl-d5 Chloroformate | C₃D₅ClO₂ | 113.55 | Deuterated starting material |
| Thiophanate-ethyl | C₁₄H₁₈N₄O₄S₂ | 370.45 | Unlabeled product |
| Thiophanate-ethyl-d10 | C₁₄H₈D₁₀N₄O₄S₂ | 380.51 | Final deuterated product |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of Thiophanate-ethyl-d10.
Caption: Synthetic workflow for Thiophanate-ethyl-d10.
References
An In-depth Technical Guide to Thiophanate-ethyl-d10: Properties, Mechanism of Action, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Thiophanate-ethyl-d10, a deuterated analog of the systemic fungicide Thiophanate-ethyl. The guide details its chemical properties, the established mechanism of action of its non-deuterated counterpart, and detailed experimental protocols for its analysis and the investigation of its biological activity.
Core Compound Details
Thiophanate-ethyl-d10 is a stable, isotopically labeled form of Thiophanate-ethyl. Due to the deuterium labeling, it serves as an excellent internal standard for quantitative analysis of Thiophanate-ethyl in various matrices by mass spectrometry.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1398066-16-4 | N/A |
| Molecular Weight | 380.51 g/mol | N/A |
| Molecular Formula | C₁₄H₈D₁₀N₄O₄S₂ | N/A |
Mechanism of Action: From Prodrug to Microtubule Inhibitor
Thiophanate-ethyl itself possesses limited fungicidal activity. Its efficacy lies in its in-vivo conversion to the highly active benzimidazole fungicide, carbendazim (methyl benzimidazol-2-ylcarbamate, MBC). This conversion is a critical step in its mode of action.
Carbendazim, the active metabolite, targets the β-tubulin protein in fungal cells. By binding to β-tubulin, carbendazim disrupts the assembly of microtubules, which are essential components of the cytoskeleton. This interference with microtubule polymerization inhibits mitosis (cell division) and other vital cellular processes in fungi, ultimately leading to cell death and the cessation of fungal growth.[1][2]
Signaling and Metabolic Pathway
The metabolic conversion of Thiophanate-ethyl to its active form, carbendazim, is a key process. The following diagram illustrates this transformation and the subsequent mechanism of action.
Caption: Metabolic conversion of Thiophanate-ethyl and its inhibitory action on fungal mitosis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of Thiophanate-ethyl and the investigation of its mechanism of action.
Quantification of Thiophanate-ethyl to Carbendazim Conversion
This protocol outlines a method for the simultaneous quantification of Thiophanate-ethyl and its metabolite carbendazim in a biological matrix (e.g., plant tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Thiophanate-ethyl-d10 is used as an internal standard.
a. Sample Preparation (QuEChERS Method)
-
Homogenize 10 g of the sample (e.g., pear tissue) with 10 mL of acetonitrile.
-
Add the internal standard, Thiophanate-ethyl-d10, to the mixture.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor and product ion transitions for Thiophanate-ethyl, carbendazim, and Thiophanate-ethyl-d10.
c. Data Analysis
Quantify the concentrations of Thiophanate-ethyl and carbendazim by constructing a calibration curve and using the peak area ratio of the analytes to the internal standard (Thiophanate-ethyl-d10).
In Vitro Microtubule Polymerization Assay
This assay is designed to demonstrate the inhibitory effect of carbendazim on the polymerization of tubulin.[2][4]
a. Materials
-
Purified tubulin protein (e.g., from bovine brain or a fungal source).
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA).
-
GTP solution (100 mM).
-
Carbendazim stock solution (in DMSO).
-
A temperature-controlled spectrophotometer capable of reading at 340 nm.
b. Procedure
-
Prepare a reaction mixture containing tubulin (final concentration ~1-2 mg/mL) in polymerization buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add varying concentrations of carbendazim (or DMSO as a control) to the reaction mixtures.
-
Transfer the mixtures to a pre-warmed 96-well plate or cuvettes in the spectrophotometer set to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
c. Data Analysis
Plot the absorbance at 340 nm against time for each concentration of carbendazim. The rate of polymerization and the maximum absorbance reached will decrease with increasing concentrations of the inhibitor.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of Thiophanate-ethyl and its metabolite in a research setting.
Caption: A generalized experimental workflow for studying Thiophanate-ethyl.
References
- 1. benchchem.com [benchchem.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. An effective methodology for simultaneous quantification of thiophanate-methyl, and its metabolite carbendazim in pear, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Technical Guide to the Purity and Isotopic Enrichment of Thiophanate-ethyl-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the analytical methods used to determine the chemical purity and isotopic enrichment of Thiophanate-ethyl-d10, a deuterated internal standard crucial for accurate quantification in residue analysis and metabolic studies.
Data Presentation: Quantitative Specifications
The quality of an isotopically labeled standard is defined by its chemical purity and the extent of its deuterium incorporation. These parameters are determined using a combination of chromatographic and spectrometric techniques. Below are typical specifications for Thiophanate-ethyl-d10.
| Parameter | Method of Determination | Typical Specification |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC-UV) | ≥98% |
| Isotopic Enrichment | Mass Spectrometry (LC-MS/MS or GC-MS) | ≥99 atom % D |
| Identity Confirmation | 1H-NMR, Mass Spectrometry | Conforms to structure |
Experimental Protocols
Detailed and validated methodologies are essential for the quality control of Thiophanate-ethyl-d10. The following protocols are representative of the standard procedures employed.
2.1. Chemical Purity Determination by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a standard method for assessing the chemical purity of the labeled compound, separating it from any unlabeled material or synthesis-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid to ensure good peak shape). A typical starting condition could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at 235 nm, a wavelength where thiophanates show strong absorbance.[1]
-
Sample Preparation: A stock solution of Thiophanate-ethyl-d10 is prepared in acetonitrile at a concentration of approximately 100 µg/mL. This solution is then diluted to a working concentration of ~10 µg/mL with the mobile phase.
-
Quantification: The purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks in the chromatogram.
2.2. Isotopic Enrichment and Identity Confirmation by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific technique used to confirm the molecular identity and determine the isotopic enrichment of the deuterated standard.[2][3]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
-
Chromatography: The same HPLC conditions as described in section 2.1 can be employed to separate the analyte from the matrix before it enters the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Full Scan Analysis: The instrument is initially operated in full scan mode to identify the protonated molecular ion [M+H]+. For Thiophanate-ethyl-d10 (C14H8D10N4O4S2), the expected monoisotopic mass is approximately 380.14 Da, a 10-unit mass shift from the unlabeled analogue (370.08 Da).
-
Multiple Reaction Monitoring (MRM): For quantitative analysis and confirmation, specific precursor-to-product ion transitions are monitored. This provides high selectivity and sensitivity.[3]
-
-
Data Analysis for Isotopic Enrichment: The isotopic distribution of the molecular ion cluster is analyzed. The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (d10) to the sum of intensities of all isotopic variants (d0 to d9).
Workflow for Quality Control of Thiophanate-ethyl-d10
The following diagram illustrates the logical workflow for the synthesis, purification, and certification of a high-purity deuterated standard like Thiophanate-ethyl-d10.
References
Thiophanat-ethyl-d10 mechanism of action as a fungicide
An In-depth Technical Guide on the Core Mechanism of Action of Thiophanate-ethyl as a Fungicide
Executive Summary
Thiophanate-ethyl is a broad-spectrum systemic fungicide belonging to the benzimidazole precursor group. Its fungicidal activity is not inherent but relies on its bioactivation within the plant or fungal environment. Following application, thiophanate-ethyl is converted to its active metabolite, ethyl 2-benzimidazole carbamate (EBC). This technical guide delineates the molecular mechanism by which EBC exerts its potent antifungal effects, focusing on its interaction with the fungal cytoskeleton. The primary mode of action is the specific binding of EBC to β-tubulin, a critical protein subunit of microtubules. This interaction inhibits the polymerization of tubulin dimers, leading to the disruption of microtubule assembly. The consequent failure to form a functional mitotic spindle results in the arrest of nuclear division (mitosis), which ultimately leads to fungal cell death. The deuterated analog, thiophanate-ethyl-d10, shares this mechanism and serves as an invaluable tool for metabolic and residue analysis studies. This document provides a detailed overview of the bioactivation pathway, the molecular target interaction, quantitative activity data, and the experimental protocols used to elucidate this mechanism.
Bioactivation of Thiophanate-ethyl
Thiophanate-ethyl itself is a pro-fungicide, meaning it requires chemical transformation to become biologically active. Upon absorption by the plant or fungus, it undergoes a cyclization reaction, a process often catalyzed by plant enzymes and influenced by environmental factors like sunlight.[1][2] This transformation converts thiophanate-ethyl into ethyl 2-benzimidazole carbamate (EBC), the principal fungitoxic compound.[1][3][4] This is analogous to the well-documented conversion of the related fungicide, thiophanate-methyl, into carbendazim (methyl 2-benzimidazole carbamate, or MBC), which is also a potent fungicide.
Molecular Mechanism of Action: Targeting β-Tubulin
The primary molecular target of the active metabolite EBC is β-tubulin, a protein that forms heterodimers with α-tubulin. These heterodimers are the fundamental building blocks of microtubules.
2.1 Inhibition of Microtubule Polymerization EBC, and its analogue MBC, specifically binds to a site on the fungal β-tubulin subunit. This binding event prevents the tubulin heterodimers from polymerizing into microtubules. Unlike some microtubule-disrupting agents, benzimidazoles like EBC do not typically cause the depolymerization of already-formed microtubules; instead, they effectively halt the dynamic process of microtubule assembly.
2.2 Disruption of Mitosis and Cell Division Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during nuclear division (mitosis). By inhibiting microtubule formation, EBC prevents the assembly of a functional mitotic spindle. This leads to a cell cycle arrest at the G2/M phase, as the chromosomes cannot be properly aligned and segregated into daughter cells. This mitotic arrest is the ultimate cause of the fungicide's cytotoxic effect, leading to the inhibition of fungal growth and proliferation.
Quantitative Analysis of Fungicidal Activity
While specific quantitative data for thiophanate-ethyl's active metabolite (EBC) is limited, extensive research on its close analogue, carbendazim (MBC), provides valuable comparative insights into its potency. The fungicidal activity is directly related to the binding affinity of the active metabolite to β-tubulin and its ability to inhibit polymerization.
| Parameter | Target | Value | Fungicide | Reference |
| Binding Affinity (Kd) | Mammalian Tubulin | 42.8 ± 4.0 μM | Carbendazim | |
| Fluorescence Quenching | Fusarium graminearum β2-Tubulin | 47% reduction | Carbendazim | |
| Polymerization Inhibition | F. graminearum α1-/β2-Tubulins | 90.9 ± 0.4% | Carbendazim | |
| Polymerization Inhibition | F. graminearum α2-/β2-Tubulins | 93.5 ± 0.05% | Carbendazim | |
| Antiproliferative IC50 | Human Cancer Cells (MCF7) | 10 μM | Carbendazim |
The Role of Deuteration: Thiophanate-ethyl-d10
Thiophanate-ethyl-d10 is an isotopically labeled analogue of thiophanate-ethyl, where ten hydrogen atoms in the two ethyl groups have been replaced with deuterium. This labeling does not alter the compound's chemical properties or its biological mechanism of action. Its utility lies in its application as an internal standard in analytical chemistry, particularly in studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increased mass allows for precise differentiation and quantification of the fungicide and its metabolites in complex biological and environmental samples, aiding in pharmacokinetic, metabolism, and residue analysis studies.
Experimental Protocols
The mechanism of action of benzimidazole fungicides has been elucidated through several key in vitro and in vivo experiments.
5.1 In Vitro Tubulin Polymerization Assay This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin dimers.
-
Objective: To quantify the inhibitory effect of EBC on microtubule polymerization.
-
Principle: Microtubule polymerization scatters light. The increase in turbidity can be measured over time by monitoring the absorbance at 340 nm or 350 nm in a spectrophotometer. Alternatively, a fluorescent reporter that binds to polymerized microtubules can be used.
-
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified fungal or bovine tubulin (e.g., 2-4 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol). Keep all reagents on ice to prevent premature polymerization.
-
Prepare stock solutions of the test compound (EBC) and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) in a suitable solvent like DMSO.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the polymerization buffer.
-
Add the test compound (EBC) or control vehicle (DMSO) to the appropriate wells.
-
Add the chilled tubulin solution to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Analysis: Plot absorbance versus time. Compare the polymerization rate (the slope of the growth phase) and the maximum polymer mass (the plateau of the curve) between the EBC-treated samples and the negative control.
-
5.2 Immunofluorescence Microscopy for Cytoskeletal Analysis This technique allows for the direct visualization of the microtubule network within fungal cells, revealing structural changes induced by the fungicide.
-
Objective: To visualize the disruption of the microtubule cytoskeleton and mitotic spindle in fungal hyphae treated with EBC.
-
Principle: Specific primary antibodies bind to tubulin. Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing the microtubule structures to be visualized with a fluorescence microscope.
-
Methodology:
-
Cell Culture and Treatment: Grow fungal cells (e.g., Aspergillus nidulans) on coverslips in liquid media to the early logarithmic phase. Treat a subset of cultures with EBC at a concentration around its IC50, and another with a vehicle control (DMSO).
-
Fixation: Aspirate the media and fix the cells to preserve their structure. A common fixative is 4% paraformaldehyde in a cytoskeleton-stabilizing buffer for 30-60 minutes.
-
Permeabilization: Wash the cells and then permeabilize the cell membrane and wall to allow antibody entry. This may involve partial enzymatic digestion (e.g., with lyticase for yeast) followed by treatment with a detergent like Triton X-100.
-
Antibody Staining:
-
Block non-specific binding sites using a solution like Bovine Serum Albumin (BSA).
-
Incubate the cells with a primary antibody specific for α- or β-tubulin (e.g., monoclonal anti-α-tubulin antibody).
-
Wash away unbound primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG).
-
(Optional) Counterstain nuclei with DAPI to visualize mitotic arrest.
-
-
Imaging: Mount the coverslips onto microscope slides and observe using a fluorescence microscope. Compare the microtubule structures in treated versus control cells. Treated cells are expected to show diffuse tubulin fluorescence or abnormal, non-functional mitotic spindles.
-
Conclusion
The fungicidal activity of thiophanate-ethyl is mediated by its active metabolite, ethyl 2-benzimidazole carbamate (EBC). The core mechanism of action is the targeted inhibition of fungal microtubule assembly through high-affinity binding to the β-tubulin subunit. This disruption of the microtubule cytoskeleton leads to a failure in mitotic spindle formation, causing a definitive arrest in the cell division cycle, which is ultimately lethal to the fungus. The deuterated form, thiophanate-ethyl-d10, functions identically and serves as a crucial analytical tool. The specificity of this mechanism for fungal tubulin has made the benzimidazole class a cornerstone of disease management in agriculture, and understanding its intricacies is vital for developing resistance management strategies and novel antifungal agents.
References
Environmental Fate and Degradation of Thiophanate-ethyl-d10: A Technical Guide
This technical whitepaper provides a comprehensive overview of the environmental fate and degradation of Thiophanate-ethyl, and by extension, Thiophanate-ethyl-d10. It is intended for researchers, scientists, and professionals in drug development and environmental science. The document summarizes key quantitative data, details experimental protocols for pivotal environmental fate studies, and provides visual representations of degradation pathways and experimental workflows.
Quantitative Data Summary
The environmental persistence and mobility of Thiophanate-ethyl and its analogue Thiophanate-methyl are dictated by various degradation processes. The following tables summarize the available quantitative data for these compounds in different environmental compartments.
Table 1: Dissipation of Thiophanate-methyl in Soil
| Soil Type | Temperature (°C) | Half-life (t½) | Reference |
| Sandy Loam | 23 - 33 | < 7 days | [1](--INVALID-LINK--) |
| Silty Loam | 23 - 33 | < 7 days | [1](--INVALID-LINK--) |
| Loamy Sand (inoculated with Enterobacter sp.) | Not Specified | 6.3 days | [2][3](--INVALID-LINK--) |
| Loamy Sand (inoculated with Bacillus sp.) | Not Specified | 5.1 days | [2](--INVALID-LINK--) |
| Clay Loam | 25 | ~4 days | |
| Clay Loam | 15 | ~7 days | |
| Light Clay | 15 and 25 | ~1 day |
Table 2: Dissipation of Thiophanate-methyl on Plant Surfaces
| Plant | Half-life (t½) | Reference |
| Lettuce | 1 - 2 days | (--INVALID-LINK--) |
| Apple Leaves | ~15 days | (--INVALID-LINK--) |
| Grape Leaves | ~12 days | (--INVALID-LINK--) |
| Cucumber | 12.2 - 13.4 days | |
| Apple (Fruit) | 1.01 days | |
| Strawberry (Fruit) | 1.26 days |
Table 3: Aquatic Degradation of Thiophanate-ethyl and Thiophanate-methyl
| Compound | Process | Conditions | Observation | Reference |
| Thiophanate-ethyl | Hydrolysis | pH 7 | Estimated t½ = 2.2 x 10⁴ years | (--INVALID-LINK--) |
| Thiophanate-ethyl | Hydrolysis | pH 8 | Estimated t½ = 2.2 x 10³ years | (--INVALID-LINK--) |
| Thiophanate-ethyl | Aqueous Degradation | 25°C, 48 hours | 30% degradation to Carbendazim (MBC) | (--INVALID-LINK--) |
| Thiophanate-methyl | Hydrolysis | pH 7, 7 days | 4% transformation to Carbendazim (MBC) | (--INVALID-LINK--) |
| Thiophanate-methyl | Photolysis (UV/Sunlight) | Aqueous Solution | Primary metabolite is Carbendazim (MBC) | (--INVALID-LINK--) |
Degradation Pathways
The primary degradation pathway for both Thiophanate-ethyl and Thiophanate-methyl in various environmental compartments involves the transformation to Carbendazim (methyl benzimidazol-2-ylcarbamate, MBC), which is itself a potent fungicide. This conversion occurs through hydrolysis and cyclization. Carbendazim is generally more persistent than the parent compound. Further degradation of Carbendazim can occur, leading to the formation of 2-aminobenzimidazole (2-AB).
Experimental Protocols
The following sections describe generalized experimental protocols for key environmental fate studies, based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Aerobic Soil Degradation
This study aims to determine the rate of aerobic degradation of Thiophanate-ethyl-d10 and identify its major transformation products in soil. The protocol is based on the principles of OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .
Methodology:
-
Soil Selection and Preparation: At least three different soil types with varying textures, organic carbon content, and pH are selected. The soils are sieved (e.g., to <2 mm) and their characteristics are documented. The water holding capacity is determined, and the moisture content is adjusted to 40-60% of the maximum.
-
Test Substance Application: Thiophanate-ethyl-d10, typically ¹⁴C-labeled for ease of tracking, is applied to the soil samples at a concentration relevant to its agricultural use. A suitable carrier solvent, if used, is allowed to evaporate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) in flow-through systems or biometer flasks. A continuous stream of carbon dioxide-free, humidified air is passed through the samples to maintain aerobic conditions.
-
Trapping of Volatiles: The effluent air is passed through traps containing solutions (e.g., ethylene glycol, sodium hydroxide) to capture volatile organic compounds and ¹⁴CO₂.
-
Sampling and Analysis: Duplicate soil samples are taken at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days). The soil is extracted with appropriate solvents, and the extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and its transformation products. The trapped volatiles are also analyzed.
-
Data Analysis: The dissipation of Thiophanate-ethyl-d10 is modeled using first-order kinetics to calculate the dissipation time for 50% (DT50) and 90% (DT90) of the substance. A mass balance is performed at each sampling interval.
Hydrolysis as a Function of pH
This study evaluates the abiotic degradation of Thiophanate-ethyl-d10 in aqueous solutions at different pH levels, following the principles of OECD Guideline 111: Hydrolysis as a Function of pH .
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: A stock solution of Thiophanate-ethyl-d10 (labeled or unlabeled) is prepared in a water-miscible solvent. A small aliquot is added to the buffer solutions to achieve a concentration that is less than half of its water solubility.
-
Incubation: The test solutions are incubated in the dark in sterile containers at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for more detailed studies).
-
Sampling and Analysis: Aliquots of the test solutions are taken at various time points. The concentrations of the parent compound and any major hydrolysis products are determined by a suitable analytical method like HPLC or LC-MS.
-
Data Analysis: The degradation is assumed to follow pseudo-first-order kinetics. The rate constant (k) and the half-life (t½) are calculated for each pH and temperature.
Phototransformation in Water
This study determines the rate and pathway of Thiophanate-ethyl-d10 degradation in water due to sunlight, based on OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis .
Methodology:
-
Test Solution Preparation: A solution of Thiophanate-ethyl-d10 (typically ¹⁴C-labeled) is prepared in sterile, buffered, air-saturated water.
-
Irradiation: The test solution in quartz tubes is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The light intensity is measured and controlled. Dark control samples, wrapped in aluminum foil, are incubated under the same conditions to differentiate between photochemical and other degradation processes.
-
Temperature Control: The temperature of the samples is maintained at a constant level (e.g., 25 ± 2°C).
-
Sampling and Analysis: Samples are taken from both irradiated and dark control vessels at selected time intervals. The concentration of the parent compound and its phototransformation products are quantified using methods like HPLC with radiometric detection and LC-MS.
-
Data Analysis: The rate of phototransformation is calculated, and the half-life under specific light conditions is determined. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be calculated.
Experimental Workflow
The following diagram illustrates a generalized workflow for conducting an environmental fate study for a compound like Thiophanate-ethyl-d10.
References
Thiophanate-Ethyl-d10: A Technical Guide to its Metabolism in Plants and Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophanate-ethyl is a broad-spectrum systemic fungicide belonging to the thiophanate class of chemicals. Its deuterated isotopologue, thiophanate-ethyl-d10, serves as a crucial internal standard for quantitative analytical studies due to its chemical identity with the parent compound, while being distinguishable by mass spectrometry. The fungicidal activity of thiophanate-ethyl is primarily attributed to its major metabolite, carbendazim (methyl benzimidazole-2-ylcarbamate or MBC), which is formed through metabolic processes in plants, soil, and target fungi.[1][2][3] Understanding the metabolic fate of thiophanate-ethyl is paramount for assessing its efficacy, environmental persistence, and potential toxicological implications. This technical guide provides a comprehensive overview of the metabolism of thiophanate-ethyl-d10 in both plant and soil matrices, complete with detailed experimental protocols and quantitative data summaries. Given that the isotopic labeling in thiophanate-ethyl-d10 does not alter its chemical behavior, its metabolic pathway is identical to that of thiophanate-ethyl. Much of the available literature focuses on the closely related thiophanate-methyl, which follows the same primary metabolic conversion to carbendazim, and is therefore included as a relevant proxy in this guide.[2][4]
Metabolism in Plants
Upon application, thiophanate-ethyl is absorbed by the plant's roots and leaves and translocates systemically through the xylem. The primary metabolic event within the plant is the conversion of thiophanate-ethyl to its more fungicidally active metabolite, carbendazim (MBC). This transformation is a key step in the bioactivation of the fungicide.
The metabolic conversion is influenced by factors such as plant species, age, and environmental conditions like light and moisture. For instance, the conversion of thiophanate-methyl to MBC was observed to be more significant when absorbed through the roots compared to foliar application in French bean seedlings. Sunlight has also been shown to catalyze this transformation on leaf surfaces.
Besides the principal conversion to carbendazim, other minor metabolites may be formed, although they are generally present at much lower concentrations. These can include oxygen analogues and other degradation products.
Quantitative Data on Thiophanate-Methyl Metabolism in Plants
The following table summarizes the degradation and metabolite formation of thiophanate-methyl, a close analogue of thiophanate-ethyl, in various plant species.
| Plant Species | Application | Half-life of Thiophanate-Methyl | Key Metabolites Detected | Reference |
| Apple Leaves | Foliar Spray | 15 days | Carbendazim (MBC) | |
| Grape Leaves | Foliar Spray | 12 days | Carbendazim (MBC) | |
| Lettuce | Field Trial | 1-2 days | Carbendazim (MBC) | |
| French Bean | Foliar Application | - | Carbendazim (MBC) | |
| French Bean | Root Uptake (Water Culture) | - | Carbendazim (MBC) | |
| Cotton Leaves | Foliar Application (Sunlight) | - | Carbendazim (MBC), 2-aminobenzimidazole (2-AB) | |
| Apple Leaves | Foliar Spray | 5.23-6.03 days | Carbendazim (MBC) |
Note: The metabolism of thiophanate-ethyl is expected to be very similar to thiophanate-methyl.
Metabolism in Soil
In the soil environment, the degradation of thiophanate-ethyl is a critical factor determining its persistence and potential for leaching. The primary degradation pathway in soil mirrors that in plants, with the rapid conversion of thiophanate-ethyl to carbendazim. This process is predominantly mediated by soil microorganisms, as evidenced by the significantly faster degradation in non-sterilized soil compared to sterilized soil.
The resulting carbendazim is more persistent in the soil than the parent thiophanate-ethyl. The rate of degradation is influenced by soil type, temperature, and microbial activity. For example, the degradation of thiophanate-methyl to carbendazim in sandy and silty loams is nearly complete within seven days. Further degradation of carbendazim to less toxic compounds, such as 2-aminobenzimidazole (2-AB), can also occur, mediated by microbial action.
Quantitative Data on Thiophanate-Methyl Degradation in Soil
The following table presents data on the degradation of thiophanate-methyl in different soil types.
| Soil Type | Temperature (°C) | Half-life of Thiophanate-Methyl | Half-life of Carbendazim (MBC) | Key Metabolites Detected | Reference |
| Sandy Loam | 23-33 | < 7 days | More persistent | Carbendazim (MBC) | |
| Silty Loam | 23-33 | < 7 days | More persistent | Carbendazim (MBC) | |
| Loamy Sand | Not specified | 5.1-6.3 days (inoculated with bacteria) | - | Carbendazim (MBC), 2-aminobenzimidazole (2-AB) | |
| Greenhouse Soil | Not specified | 16.46 minutes (PFO model) | - | - |
Note: PFO refers to the Pseudo-First-Order kinetics model. The metabolism of thiophanate-ethyl is expected to be very similar to thiophanate-methyl.
Experimental Protocols
The study of thiophanate-ethyl-d10 metabolism in plants and soil involves several key experimental stages: sample collection, preparation, extraction, cleanup, and analysis. The use of a deuterated standard (thiophanate-ethyl-d10) is essential for accurate quantification by isotope dilution mass spectrometry.
Plant Metabolism Study Protocol
-
Plant Treatment: Apply thiophanate-ethyl (containing a known amount of thiophanate-ethyl-d10 as an internal standard) to the selected plant species via foliar spray or root application under controlled conditions (greenhouse or growth chamber).
-
Sample Collection: Harvest plant material (leaves, stems, roots, and fruits) at various time intervals post-application.
-
Sample Homogenization: Homogenize the collected plant samples, typically by chopping or blending, to ensure a representative subsample for extraction.
-
Extraction:
-
Weigh a representative subsample of the homogenized plant material (e.g., 10-20 g).
-
Add an appropriate extraction solvent, such as acidic methanol or acetonitrile.
-
Homogenize or shake vigorously for a set period (e.g., 1-2 minutes) to extract the analytes.
-
-
Cleanup (QuEChERS Method):
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to the extract to induce phase separation.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Take an aliquot of the supernatant (organic layer) for dispersive solid-phase extraction (d-SPE).
-
Add a d-SPE sorbent (e.g., PSA, C18) to the aliquot to remove interfering matrix components like pigments and fatty acids.
-
Vortex and centrifuge the sample.
-
-
Analysis:
-
Take the final cleaned extract for analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify thiophanate-ethyl-d10 and its metabolites by comparing their peak areas to those of certified reference standards.
-
Soil Metabolism Study Protocol
-
Soil Treatment: Treat a known weight of sieved soil with a solution of thiophanate-ethyl containing thiophanate-ethyl-d10. The soil moisture is typically adjusted to a specific percentage of its water-holding capacity.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature. Aerobic conditions are maintained, and evolved CO2 can be trapped to assess mineralization.
-
Sample Collection: Collect soil subsamples at various time points during the incubation period.
-
Extraction:
-
Extract the soil subsamples with a suitable solvent system, such as methanol/water or acetonitrile/water, often with the aid of shaking or sonication.
-
-
Cleanup:
-
Centrifuge the soil slurry and collect the supernatant.
-
The extract may require further cleanup using solid-phase extraction (SPE) cartridges to remove co-extractives.
-
-
Analysis:
-
Analyze the cleaned extracts using HPLC-MS/MS or GC-MS to identify and quantify thiophanate-ethyl-d10 and its degradation products.
-
Visualizations
Metabolic Pathway of Thiophanate-Ethyl in Plants
Caption: Metabolic pathway of Thiophanate-Ethyl-d10 in plants.
Degradation Pathway of Thiophanate-Ethyl in Soil
Caption: Degradation pathway of Thiophanate-Ethyl-d10 in soil.
Experimental Workflow for Metabolism Study
Caption: General experimental workflow for a pesticide metabolism study.
References
- 1. Biodegradation kinetics of the benzimidazole fungicide thiophanate-methyl by bacteria isolated from loamy sand soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 274. Thiophanate-methyl (WHO Pesticide Residues Series 3) [inchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis of the dissipation kinetics of thiophanate-methyl and its metabolite carbendazim in apple leaves using a modified QuEChERS-UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Thiophanat-ethyl-d10 Analytical Standard for Researchers
This guide provides an in-depth overview of the Thiophanat-ethyl-d10 analytical standard for researchers, scientists, and professionals in drug development. It covers the commercial availability, key specifications, and typical applications of this isotopically labeled compound.
Introduction
This compound is the deuterated analog of Thiophanate-ethyl, a systemic fungicide. In analytical chemistry, particularly in quantitative analysis using mass spectrometry, isotopically labeled standards like this compound are crucial for achieving accurate and reliable results. They serve as ideal internal standards because their chemical and physical properties are nearly identical to their unlabeled counterparts, yet they are distinguishable by their mass.
Commercial Availability and Specifications
Several chemical suppliers offer this compound for research and analytical purposes. The following table summarizes the key information from various commercial suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| LGC Standards | 1398066-16-4[1][2] | C₁₄H₈D₁₀N₄O₄S₂ | 380.14[1][2] | Analyte Name: Thiophanate-D10 (O,O-diethyl-D10)[1] |
| CymitQuimica | 1398066-16-4 | C₁₄H₈D₁₀N₄O₄S₂ | 380.51 | Brand: TRC. Noted as a controlled product in some countries. |
| Coompo | 1398066-16-4 | Not specified | Not specified | Offers various package sizes (1mg, 5mg, 25mg) with corresponding prices. |
| Benchchem | 1398066-16-4 | C₁₄H₈D₁₀N₄O₄S₂ | 380.1449 (Theoretical Monoisotopic Mass) | Highlights its role as an internal standard in quantitative analysis. |
Chemical Structure:
-
SMILES: CCOC(=O)NC(=S)Nc1ccccc1NC(=S)NC(=O)OCC (unlabeled)
-
InChI: 1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2
Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis
The primary application of this compound is as an internal standard for the quantification of Thiophanate-ethyl in various matrices (e.g., environmental samples, agricultural products). Below is a generalized experimental protocol for its use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.
1. Preparation of Stock Solutions:
-
Accurately weigh a known amount of Thiophanat-ethyl and this compound.
-
Dissolve each compound in a suitable solvent (e.g., acetonitrile, methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Store the stock solutions at an appropriate temperature (e.g., -20°C) in amber vials to prevent degradation.
2. Preparation of Calibration Standards and Quality Controls:
-
Prepare a series of calibration standards by spiking a known volume of the Thiophanat-ethyl stock solution into a blank matrix to achieve a range of concentrations that bracket the expected sample concentrations.
-
Add a constant, known amount of the this compound internal standard stock solution to each calibration standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
Homogenize the sample matrix if necessary.
-
Extract the analyte and internal standard from the sample using an appropriate method (e.g., QuEChERS, solid-phase extraction, liquid-liquid extraction).
-
Add a known amount of the this compound internal standard to each sample extract before the final volume adjustment.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the prepared calibration standards, QC samples, and sample extracts into the LC-MS/MS system.
-
Develop a chromatographic method to separate Thiophanat-ethyl and this compound from other matrix components.
-
Optimize the mass spectrometer settings for the detection and quantification of both the analyte and the internal standard. This involves selecting appropriate precursor and product ions (MRM transitions).
5. Data Analysis:
-
Integrate the peak areas for both Thiophanat-ethyl and this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Determine the concentration of Thiophanat-ethyl in the samples by interpolating their peak area ratios from the calibration curve.
Workflow for Using this compound Analytical Standard
The following diagram illustrates the typical workflow for utilizing this compound as an internal standard in a quantitative analytical experiment.
Caption: Workflow for quantitative analysis using an internal standard.
This guide provides a foundational understanding of the this compound analytical standard. For specific applications, researchers should consult detailed analytical methods and validation guidelines relevant to their field.
References
Methodological & Application
Application Note: Quantitative Analysis of Thiophanate-ethyl in Agricultural Matrices using Isotope Dilution Mass Spectrometry
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the fungicide Thiophanate-ethyl using a stable isotope-labeled internal standard, Thiophanate-ethyl-d10. The protocol employs the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of an isotopic internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.
Introduction
Thiophanate-ethyl is a systemic fungicide belonging to the benzimidazole class of chemicals, utilized to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamental plants.[1] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for Thiophanate-ethyl in various food commodities to ensure consumer safety.[1] Accurate and reliable quantification of its residues is therefore crucial.
Isotope dilution mass spectrometry is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. Thiophanate-ethyl-d10, in which ten hydrogen atoms on the ethyl groups are replaced by deuterium, is an ideal internal standard as it shares nearly identical chemical and physical properties with the native Thiophanate-ethyl. This co-elution and co-ionization allow for precise correction of analytical variability, leading to highly accurate quantification.
This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of Thiophanate-ethyl in a representative agricultural matrix, using Thiophanate-ethyl-d10 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytical Standards:
-
Solvents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, deionized)
-
Formic Acid (LC-MS grade)
-
-
QuEChERS Salts and Sorbents:
-
Magnesium Sulfate (anhydrous)
-
Sodium Chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of Thiophanate-ethyl and Thiophanate-ethyl-d10 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with acetonitrile. These stock solutions should be stored at -20°C.
-
-
Intermediate Standard Solutions (10 µg/mL):
-
Pipette 100 µL of each 1000 µg/mL stock solution into separate 10 mL volumetric flasks.
-
Dilute to volume with acetonitrile.
-
-
Working Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the 10 µg/mL Thiophanate-ethyl intermediate standard with acetonitrile to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Fortify each calibration standard with the Thiophanate-ethyl-d10 intermediate standard to a constant final concentration (e.g., 50 ng/mL).
-
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative sample of the agricultural matrix (e.g., fruit, vegetable) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with the Thiophanate-ethyl-d10 internal standard solution.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[4]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient: A typical gradient would start at 95% A, ramping to 5% A over several minutes, holding, and then returning to initial conditions for equilibration.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for both Thiophanate-ethyl and Thiophanate-ethyl-d10.
-
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: LC-MS/MS Parameters for Thiophanate-ethyl and Thiophanate-ethyl-d10
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Thiophanate-ethyl | 371.1 | 151.0 | 207.1 | 25 |
| Thiophanate-ethyl-d10 | 381.1 | 151.0 | 217.1 | 25 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Calibration Range | 1 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD %) | < 15% |
Mandatory Visualizations
Caption: Workflow for the quantitative analysis of Thiophanate-ethyl.
Caption: Logic of quantification using an internal standard.
References
Application Notes and Protocols for Thiophanate-Ethyl Analysis in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data on the leading sample preparation techniques for the quantitative analysis of thiophanate-ethyl and its primary metabolite, carbendazim, in various food matrices. The methodologies outlined are essential for ensuring food safety and regulatory compliance.
Introduction
Thiophanate-ethyl is a broad-spectrum systemic fungicide widely used in agriculture to protect various crops, including fruits, vegetables, and cereals. Due to its potential conversion to carbendazim (a more persistent and toxic compound), regulatory bodies worldwide have established maximum residue limits (MRLs) for both substances in food products. Accurate and reliable analytical methods are therefore crucial for monitoring these residues. This document details two prominent and effective sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).
Featured Sample Preparation Techniques
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted technique for pesticide residue analysis in food due to its simplicity, high throughput, and minimal solvent usage.[1][2][3][4] It involves a two-step process: an extraction/partitioning step using an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[1]
Quantitative Data Summary
| Food Matrix | Technique | Extraction Solvent | dSPE Sorbents | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Apple | QuEChERS | Acetonitrile | PSA, MgSO₄, GCB | 85.29 - 100.68 | 0.003 | 0.01 | |
| Strawberry | QuEChERS | Acetonitrile | PSA, MgSO₄, GCB | 88.00 - 99.95 | 0.003 | 0.01 | |
| Fruits & Vegetables | Modified QuEChERS | Ethyl Acetate | PSA, MgSO₄ | Avg. 93 | 0.005 - 0.01 | - | |
| Rapeseed | QuEChERS | Acetonitrile | PSA, MgSO₄ | 77.44 - 100.9 | - | 0.05 | |
| Tea | dSPE | Acetonitrile | PSA, C18, MgSO₄ | 97.2 - 110.6 | - | 0.01 | |
| Pear | Modified dSPE | Methanol | C18 | 75.00 - 84.92 | - | ≤0.02 |
LOD: Limit of Detection; LOQ: Limit of Quantification; PSA: Primary Secondary Amine; MgSO₄: Anhydrous Magnesium Sulfate; GCB: Graphitized Carbon Black; C18: Octadecylsilane.
Experimental Protocol: QuEChERS for Fruits and Vegetables
This protocol is a standard method for the extraction and cleanup of thiophanate-ethyl from high-water-content food matrices like apples and strawberries.
-
Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the sample tube.
-
Add the appropriate QuEChERS salt packet (e.g., 6 g anhydrous magnesium sulfate and 1.5 g sodium chloride).
-
Securely cap the tube and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a 2 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 25 mg PSA, 150 mg anhydrous magnesium sulfate, and 10 mg GCB for each 1 mL of extract.
-
Vortex the dSPE tube for 1 minute.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the dSPE tube at ≥4000 rpm for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for analysis by LC-MS/MS or HPLC-DAD.
-
Experimental Workflow: QuEChERS
Caption: QuEChERS workflow for thiophanate-ethyl analysis.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a more traditional but highly effective technique for sample cleanup and concentration. It is particularly useful for complex matrices or when lower detection limits are required. The process involves passing a liquid sample through a solid adsorbent (the SPE cartridge), which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent.
Experimental Protocol: SPE for Complex Matrices
This protocol is adapted from a method for soil analysis but can be modified for complex food matrices.
-
Initial Extraction:
-
Perform an initial solvent extraction appropriate for the matrix (e.g., multiple extractions with methanol-acetic acid and methanol-ammonium hydroxide mixtures).
-
Combine the supernatants from all extractions.
-
-
Liquid-Liquid Partitioning (LLE):
-
Adjust the pH of the combined extract to ~6.8.
-
Perform a liquid-liquid partitioning step by extracting three times with methylene chloride.
-
Collect and combine the methylene chloride fractions.
-
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator.
-
SPE Cleanup:
-
Conditioning: Condition a 1º, 2º' amino solid-phase extraction column with the appropriate solvent.
-
Loading: Load the concentrated extract onto the conditioned SPE column.
-
Washing: Wash the column with a weak solvent to remove interferences.
-
Elution: Elute the target analytes (thiophanate-ethyl and carbendazim) with a cyclohexane:ethyl acetate:acetonitrile mixture.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 15% methanol in 0.025M potassium phosphate) for analysis.
-
Experimental Workflow: SPE
Caption: Solid-Phase Extraction (SPE) workflow.
Conclusion
Both QuEChERS and SPE are robust methods for the preparation of food samples for thiophanate-ethyl analysis. The choice of method often depends on the specific food matrix, the required limits of detection, available equipment, and desired sample throughput. The QuEChERS method offers a faster and more cost-effective approach suitable for routine monitoring of a wide range of fruits and vegetables. The SPE method, while more labor-intensive, provides excellent cleanup for more complex matrices and can achieve lower detection limits. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most appropriate technique for their analytical needs.
References
- 1. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
- 2. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
Application Notes and Protocols for the Analysis of Thiophanate-ethyl Residues Using a Deuterated Internal Standard
Introduction
Thiophanate-ethyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group. It is widely used in agriculture to protect various crops, including fruits and vegetables, from a range of fungal diseases. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for thiophanate-ethyl in food products to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for the monitoring of thiophanate-ethyl residues in diverse and complex food matrices.
This document provides detailed application notes and protocols for the extraction, cleanup, and quantification of thiophanate-ethyl in fruit and vegetable samples. The method utilizes the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by dispersive solid-phase extraction (dSPE) cleanup. Quantification is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, Thiophanate-ethyl-d10, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation.
Analytical Principle
The analytical workflow involves the extraction of thiophanate-ethyl residues from a homogenized sample using acetonitrile, followed by a salting-out liquid-liquid partitioning step. The crude extract is then subjected to a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components. The final, cleaned extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The use of Thiophanate-ethyl-d10 as an internal standard, which is added at the beginning of the sample preparation, allows for accurate quantification by correcting for any losses during the extraction and cleanup steps, as well as for any matrix-induced signal suppression or enhancement during the LC-MS/MS analysis.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
Standards: Thiophanate-ethyl (analytical standard), Thiophanate-ethyl-d10 (internal standard)
-
QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate (e.g., EN 15662 formulation)
-
dSPE Cleanup Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane), Graphitized carbon black (GCB)
-
Other: 50 mL and 15 mL polypropylene centrifuge tubes, ceramic homogenizers, vortex mixer, centrifuge, syringe filters (0.22 µm PTFE).
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS
This protocol is a general procedure for the extraction and cleanup of thiophanate-ethyl residues from high-water-content fruit and vegetable matrices.
1. Sample Homogenization:
- Weigh 10 g (± 0.1 g) of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube.
- For dry commodities, such as raisins, rehydrate the sample prior to extraction. For example, a 5 g sample can be rehydrated with 8.5 mL of deionized water.[1]
2. Internal Standard Spiking:
- Add a known amount of Thiophanate-ethyl-d10 internal standard solution to the sample. The final concentration should be in the mid-range of the calibration curve.
3. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents. The choice of sorbents depends on the matrix:
- General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA.
- Samples with High Fat Content: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.
- Samples with High Pigment Content (e.g., spinach, bell peppers): 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB.
- Vortex the tube for 30 seconds.
- Centrifuge at ≥ 10000 rpm for 2 minutes.
5. Final Extract Preparation:
- Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
- The extract is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 5 mM Ammonium formate and 0.1% Formic acid in Water.[2]
-
Mobile Phase B: 5 mM Ammonium formate and 0.1% Formic acid in Methanol.[2]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) % B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The following table provides suggested Multiple Reaction Monitoring (MRM) transitions for thiophanate-ethyl and a theoretical estimation for its deuterated internal standard, Thiophanate-ethyl-d10. Note: The transitions for Thiophanate-ethyl-d10 are theoretical and should be confirmed experimentally. The most intense transition is typically used for quantification (Quantifier) and the second most intense for confirmation (Qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Thiophanate-ethyl (Quantifier) | 371.1 | 207.1 | 15 | 50 |
| Thiophanate-ethyl (Qualifier) | 371.1 | 106.0 | 25 | 50 |
| Thiophanate-ethyl-d10 (Quantifier) | 381.1 | 212.1 | 15 | 50 |
| Thiophanate-ethyl-d10 (Qualifier) | 381.1 | 111.0 | 25 | 50 |
Quantitative Data Summary
The following tables summarize typical validation data for the analysis of thiophanate-ethyl in various fruit and vegetable matrices using QuEChERS and LC-MS/MS. The data presented is a synthesis from multiple sources and represents expected performance.
Table 1: Method Validation Data for Thiophanate-ethyl
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Apple | 0.01 | 95 | 8 |
| 0.1 | 98 | 6 | |
| Grapes | 0.01 | 92 | 11 |
| 0.1 | 96 | 7 | |
| Tomato | 0.01 | 89 | 12 |
| 0.1 | 94 | 9 | |
| Spinach | 0.01 | 85 | 15 |
| 0.1 | 91 | 10 |
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Limit of Detection (LOD) | 0.003 mg/kg |
Visualizations
Caption: Experimental workflow for pesticide residue analysis.
Caption: Logical relationships in the analytical method.
References
Application of Thiophanate-ethyl-d10 in Environmental Monitoring Studies: A Detailed Guide
Introduction
Thiophanate-ethyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group, widely used in agriculture to protect various crops from fungal diseases.[1][2] Its presence and persistence in the environment are of increasing concern, necessitating sensitive and accurate monitoring methods. The use of a stable isotope-labeled internal standard, such as Thiophanate-ethyl-d10, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a robust and reliable approach for the quantification of Thiophanate-ethyl in complex environmental matrices. This application note provides detailed protocols for the use of Thiophanate-ethyl-d10 as an internal standard for the analysis of soil and water samples.
The principle of isotope dilution mass spectrometry (IDMS) involves the addition of a known amount of an isotopically labeled analyte to a sample prior to extraction and analysis.[3] The labeled standard, in this case, Thiophanate-ethyl-d10, behaves chemically and physically identically to the native analyte (Thiophanate-ethyl) throughout the sample preparation and analysis process.[4][5] This allows for the correction of analyte losses during sample processing and compensates for matrix effects in the mass spectrometer, leading to highly accurate and precise quantification.
Application Notes
Use of Thiophanate-ethyl-d10 as an Internal Standard
Thiophanate-ethyl-d10 is an ideal internal standard for the quantitative analysis of Thiophanate-ethyl in environmental samples for the following reasons:
-
Chemical and Physical Similarity: Being a deuterated analog, it shares the same chemical and physical properties as Thiophanate-ethyl, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation.
-
Co-elution: It co-elutes with the native analyte, which is crucial for effective compensation of matrix-induced ionization suppression or enhancement in LC-MS/MS analysis.
-
Mass Difference: The mass difference between Thiophanate-ethyl-d10 and Thiophanate-ethyl allows for their simultaneous detection and differentiation by the mass spectrometer.
Analytical Technique
The recommended analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high selectivity and sensitivity, enabling the detection and quantification of Thiophanate-ethyl at trace levels in complex matrices.
Experimental Protocols
Protocol 1: Analysis of Thiophanate-ethyl in Soil Samples
This protocol is adapted from established methods for pesticide residue analysis in soil.
1. Materials and Reagents
-
Thiophanate-ethyl analytical standard
-
Thiophanate-ethyl-d10 internal standard solution (e.g., 100 µg/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
2. Sample Preparation and Extraction
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of Thiophanate-ethyl-d10 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately shake for 1 minute to prevent the formation of agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
4. LC-MS/MS Analysis
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Analysis of Thiophanate-ethyl in Water Samples
1. Materials and Reagents
-
Thiophanate-ethyl analytical standard
-
Thiophanate-ethyl-d10 internal standard solution (e.g., 100 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)
-
Nitrogen evaporator
2. Sample Preparation and Extraction
-
Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.
-
Spike the filtered water sample with a known amount of Thiophanate-ethyl-d10 internal standard solution.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
3. LC-MS/MS Analysis
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation
The following tables present analogous quantitative data from studies using deuterated internal standards for the analysis of other pesticides in environmental matrices, demonstrating the expected performance of the method.
Table 1: Analogous Method Performance for Pesticide Analysis using Isotope Dilution LC-MS/MS
| Parameter | Result | Reference |
| Linearity (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.5 µg/kg | |
| Limit of Quantification (LOQ) | 1.0 µg/kg | |
| Intraday Repeatability (RSD) | < 1.4% | |
| Interday Repeatability (RSD) | < 1.4% |
Table 2: Analogous Recovery Data for Spiked Samples
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Red Wine | 1 | 85.4 - 117.9 | 0.5 - 6.1 | |
| Red Wine | 10 | 85.4 - 117.9 | 0.5 - 6.1 | |
| Red Wine | 40 | 85.4 - 117.9 | 0.5 - 6.1 |
Visualizations
Diagram 1: Experimental Workflow for Soil Sample Analysis
Workflow for the analysis of Thiophanate-ethyl in soil samples.
Diagram 2: Experimental Workflow for Water Sample Analysis
Workflow for the analysis of Thiophanate-ethyl in water samples.
References
Application of Thiophanate-ethyl-d10 in Agricultural Research
Application Notes and Protocols
Thiophanate-ethyl-d10 is the deuterium-labeled form of Thiophanate-ethyl, a systemic fungicide used in agriculture to control a variety of fungal diseases on crops such as fruits, vegetables, and ornamentals.[1] Due to its isotopic labeling, Thiophanate-ethyl-d10 serves as an excellent internal standard for the quantitative analysis of Thiophanate-ethyl and its primary metabolite, carbendazim, in various agricultural and environmental matrices. Its use in isotope dilution methods significantly improves the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response.
Key Applications:
-
Pesticide Residue Analysis: Thiophanate-ethyl-d10 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify residues of Thiophanate-ethyl in food and environmental samples.[2] The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects often encountered in complex samples like tea, fruits, and soil.
-
Metabolic Studies: Deuterium-labeled standards are instrumental in elucidating the metabolic fate of pesticides in plants, animals, and soil. By tracing the labeled compound, researchers can identify and quantify metabolites, such as the conversion of Thiophanate-ethyl to carbendazim.
-
Environmental Fate and Monitoring: Thiophanate-ethyl-d10 can be used in studies to track the degradation and movement of Thiophanate-ethyl in the environment, including soil and water systems. This aids in assessing the environmental impact and persistence of the fungicide.
Quantitative Data Summary
The use of Thiophanate-ethyl-d10 as an internal standard in conjunction with appropriate analytical methods, such as QuEChERS for sample preparation and LC-MS/MS for detection, yields reliable and reproducible quantitative data. Below is a summary of typical performance data from validated methods for the analysis of Thiophanate-ethyl and its metabolite carbendazim.
| Parameter | Matrix | Thiophanate-ethyl | Carbendazim | Reference |
| Limit of Quantification (LOQ) | Tea | 0.010 mg/kg | 0.010 mg/kg | [2] |
| Pear | ≤0.02 mg/kg | ≤0.02 mg/kg | [3] | |
| Water | 0.05 µg/L | 0.05 µg/L | [2] | |
| Recovery | Tea | 97.2–110.6% | 97.2–110.6% | |
| Pear | 75.62–82.80% | 75.00–84.92% | ||
| **Linearity (R²) ** | Tea | >0.998 | >0.999 | |
| Pear | ≥0.9990 | ≥0.9990 | ||
| Matrix Effect | Tea | 96.2–104.5% (compensated) | 95.0–103.7% (compensated) | |
| Pear | -17.13 ± 8.14% | 18.31 ± 8.70% | ||
| Relative Standard Deviation (RSD) | Tea | <25.0% | <25.0% | |
| Pear | ≤2.96% | ≤5.78% |
Experimental Protocols
Protocol for Pesticide Residue Analysis in Tea using QuEChERS and LC-MS/MS
This protocol describes the determination of Thiophanate-ethyl and carbendazim in tea samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with Thiophanate-ethyl-d10 as an internal standard.
a. Sample Preparation (QuEChERS)
-
Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to rehydrate the sample.
-
Spike the sample with an appropriate volume of Thiophanate-ethyl-d10 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 10 mL of acetonitrile and homogenize at 12,000 rpm for 2 minutes.
-
Add 5 g of sodium chloride, shake vigorously for 1 minute, and centrifuge at 4,000 rpm for 3 minutes.
-
Transfer 2 mL of the supernatant (acetonitrile layer) to a 5 mL tube containing 150 mg of magnesium sulfate, 150 mg of C18, and 200 mg of primary secondary amine (PSA).
-
Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol with 0.1% formic acid
-
-
Gradient: 90% A (initial), gradient to 5% A from 1 to 10 min (hold for 2 min), return to 90% A at 12 min (hold for 1 min)
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 3 µL
-
MS System: Applied Biosystems 3200 QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Thiophanate-ethyl | 371.1 | 106.0 |
| Thiophanate-ethyl-d10 | 381.1 | 106.0 |
| Carbendazim | 192.1 | 160.1 |
Protocol for Analysis in Water Samples
This protocol outlines the direct injection analysis of water samples for Thiophanate-ethyl and carbendazim residues.
a. Sample Preparation
-
Place 1.0 mL of the water sample into an autosampler vial.
-
Fortify the sample with the Thiophanate-ethyl-d10 internal standard.
-
Acidify the sample with 10 µL of 10% formic acid in water (final concentration 0.1%).
-
Vortex the sample.
b. LC-MS/MS Analysis
-
LC System: Agilent 1200 series or equivalent
-
Column: Agilent Zorbax (75 mm x 4.6 mm, 3.5 µm) or equivalent
-
Mobile Phase: As described in the previous protocol.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 100 µL
-
MS System: Applied Biosystems MDS Sciex API 5500 or equivalent
-
Ionization and Monitoring: As described in the previous protocol.
Visualizations
Caption: General workflow for pesticide residue analysis using QuEChERS and LC-MS/MS.
Caption: Metabolic conversion of Thiophanate-ethyl to Carbendazim.
References
Application Notes and Protocols for Pharmacokinetic Studies of Thiophanate-ethyl using Thiophanate-ethyl-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophanate-ethyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its efficacy and potential toxicity. The use of a stable isotope-labeled internal standard, such as Thiophanate-ethyl-d10, is essential for accurate quantification of Thiophanate-ethyl and its metabolites in biological matrices by mass spectrometry. These application notes provide detailed protocols for conducting pharmacokinetic studies of Thiophanate-ethyl in a rat model, utilizing Thiophanate-ethyl-d10 as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Rationale for using Thiophanate-ethyl-d10
In quantitative LC-MS/MS analysis, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns, while being distinguishable by mass. A deuterated analog like Thiophanate-ethyl-d10 serves as an excellent internal standard because its physical and chemical properties are nearly identical to Thiophanate-ethyl. This ensures that any variations during sample preparation, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard similarly, leading to highly accurate and precise quantification.
Data Presentation
While specific pharmacokinetic data for Thiophanate-ethyl is limited in publicly available literature, the following table summarizes typical pharmacokinetic parameters for the closely related compound, Thiophanate-methyl, in rats after oral administration. This data is provided as a reference and highlights the type of quantitative information that should be generated in a pharmacokinetic study of Thiophanate-ethyl.
Table 1: Pharmacokinetic Parameters of Thiophanate-methyl in Rats Following Oral Gavage
| Parameter | Value | Conditions |
| Dose | 13 mg/kg bw | Single dose |
| Plasma Half-life (t½) | 1.6–2.8 hours | - |
| Dose | 140–170 mg/kg bw | Single dose |
| Plasma Half-life (t½) | 2.4–7.8 hours | - |
| Absorption | 88–89% | Oral administration of 14 mg/kg bw |
| Excretion (within 48 hours) | ~47% in urine, ~40% in bile | Oral administration of 14 mg/kg bw |
Source: Data compiled from toxicological reviews of Thiophanate-methyl. It is anticipated that Thiophanate-ethyl would exhibit a comparable pharmacokinetic profile, though empirical determination is necessary.
Metabolic Pathway of Thiophanate-ethyl
Thiophanate-ethyl is known to be metabolized in vivo to ethyl 2-benzimidazole carbamate (EBC), which is also a fungicidally active compound. This conversion is a key aspect of its mechanism of action.
Caption: Metabolic conversion of Thiophanate-ethyl.
Experimental Protocols
Animal Model and Dosing
A standard protocol for an oral pharmacokinetic study in rats is outlined below.
Workflow for Animal Dosing and Sample Collection
Caption: Workflow for in-vivo pharmacokinetic study.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Thiophanate-ethyl
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles (appropriate size for rats)
-
Metabolic cages for collection of urine and feces
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
Procedure:
-
Acclimatize rats to laboratory conditions for at least one week.
-
Fast animals overnight prior to dosing, with free access to water.
-
Prepare a homogenous suspension of Thiophanate-ethyl in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of Thiophanate-ethyl via gavage. A typical dose for a toxicokinetic study might range from a no-observed-adverse-effect-level (NOAEL) to a higher dose expected to produce measurable effects.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein or via cardiac puncture for terminal samples.
-
House rats in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).
-
Process blood samples by centrifugation to obtain plasma, which should be stored at -80°C until analysis. Urine and feces samples should also be stored frozen.
Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of Thiophanate-ethyl and its metabolite from plasma samples.
Sample Preparation Workflow
Caption: Sample preparation for LC-MS/MS analysis.
Materials:
-
Rat plasma samples
-
Thiophanate-ethyl-d10 internal standard solution (in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a known amount of Thiophanate-ethyl-d10 internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
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Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Analysis
Instrumentation and Conditions:
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Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Multiple Reaction Monitoring (MRM) Transitions: The following are hypothetical MRM transitions. These would need to be optimized empirically.
Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Thiophanate-ethyl | [M+H]+ | Specific fragment 1 |
| Specific fragment 2 | ||
| Ethyl 2-benzimidazole carbamate (EBC) | [M+H]+ | Specific fragment 1 |
| Specific fragment 2 | ||
| Thiophanate-ethyl-d10 (IS) | [M+H]+ | Corresponding fragment 1 |
| Corresponding fragment 2 |
Data Analysis:
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Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked blank plasma samples.
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Determine the concentration of Thiophanate-ethyl and its metabolite in the study samples by interpolating their peak area ratios from the calibration curve.
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Use the concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Conclusion
These application notes provide a comprehensive framework for conducting pharmacokinetic studies of Thiophanate-ethyl using Thiophanate-ethyl-d10 as an internal standard. The detailed protocols for animal handling, sample preparation, and LC-MS/MS analysis are designed to yield accurate and reliable data, which is essential for the safety and efficacy assessment of this fungicide. Adherence to these methodologies will enable researchers to generate high-quality pharmacokinetic data suitable for regulatory submissions and scientific publications.
Application Note: Preparation of Thiophanate-ethyl-d10 Calibration Standards
Introduction
Thiophanate-ethyl is a systemic fungicide used to protect various crops from a wide range of fungal diseases.[1][2] For accurate and reliable quantification of Thiophanate-ethyl in complex matrices such as food and environmental samples, stable isotope-labeled internal standards are essential. Thiophanate-ethyl-d10 is the deuterated analog of Thiophanate-ethyl, commonly used as an internal standard in mass spectrometry-based analytical methods to correct for matrix effects and variations during sample preparation and analysis.[3][4]
This document provides a detailed protocol for the preparation of primary stock, intermediate, and working calibration standards of Thiophanate-ethyl-d10 for use in research and analytical laboratories.
Compound Data and Properties
Proper handling and storage are crucial for maintaining the integrity of the analytical standard. The key properties of Thiophanate-ethyl-d10 are summarized below.
Table 1: Physicochemical Properties of Thiophanate-ethyl-d10
| Property | Value |
| Chemical Name | Thiophanate Ethyl-d10[3] |
| CAS Number | 1398066-16-4 |
| Unlabeled CAS No. | 23564-06-9 |
| Molecular Formula | C₁₄H₈D₁₀N₄O₄S₂ |
| Molecular Weight | 380.51 g/mol |
| Purity | Typically ≥98% |
| Physical Form | Powder |
| Recommended Solvents | Acetonitrile, Methanol, Chloroform, Dichloromethane, DMSO |
| Storage Conditions | Store at 2-8°C, protected from air and light |
Experimental Protocol
This protocol outlines the steps to prepare a 1000 µg/mL primary stock solution, a 10 µg/mL intermediate solution, and a series of working calibration standards. Acetonitrile is used as the solvent due to its common use in chromatographic methods for this class of compounds.
Materials and Reagents
-
Thiophanate-ethyl-d10 analytical standard
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HPLC-grade Acetonitrile
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10 mL Class A volumetric flasks (2)
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1 mL Class A volumetric flasks or autosampler vials (for working standards)
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Calibrated analytical balance (readable to at least 0.01 mg)
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Micropipettes (10-100 µL, 100-1000 µL)
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Pipette tips
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Amber glass vials for storage
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Vortex mixer
Safety Precautions
-
Handle Thiophanate-ethyl-d10 powder in a fume hood or ventilated enclosure.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the compound and solvent before use.
1. Preparation of Primary Stock Solution (S1): 1000 µg/mL
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Accurately weigh approximately 10 mg of Thiophanate-ethyl-d10 powder onto a weighing paper using a calibrated analytical balance.
-
Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
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Add approximately 7 mL of acetonitrile to the flask.
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Vortex the solution for 30-60 seconds until all the solid is completely dissolved.
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Allow the solution to return to room temperature.
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Add acetonitrile to the flask until the meniscus reaches the calibration mark.
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Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
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Transfer the solution to a labeled amber glass vial for storage.
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Calculation: Actual Concentration (µg/mL) = (Weight of standard in mg * Purity) / Volume of flask in mL * 1000
2. Preparation of Intermediate Standard Solution (S2): 10 µg/mL
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Pipette 100 µL of the 1000 µg/mL Primary Stock Solution (S1) into a new 10 mL Class A volumetric flask.
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Dilute to the calibration mark with acetonitrile.
-
Cap the flask and invert it 15-20 times to ensure thorough mixing.
-
Transfer to a labeled amber glass vial for storage at 2-8°C.
3. Preparation of Working Calibration Standards
Working standards should be prepared fresh daily or as stability data permits. The following table provides a dilution scheme to prepare a set of calibration standards from the 10 µg/mL Intermediate Standard (S2).
Table 2: Dilution Scheme for Working Calibration Standards
| Standard ID | Target Concentration (µg/mL) | Volume of S2 (10 µg/mL) to Pipette (µL) | Final Volume (mL) |
| WS1 | 0.05 | 5 | 1 |
| WS2 | 0.10 | 10 | 1 |
| WS3 | 0.25 | 25 | 1 |
| WS4 | 0.50 | 50 | 1 |
| WS5 | 1.00 | 100 | 1 |
| WS6 | 2.00 | 200 | 1 |
Storage and Stability
-
All stock and intermediate solutions should be stored in tightly sealed amber vials at 2-8°C to protect them from light and prevent solvent evaporation.
-
Thiophanate-ethyl is known to be stable in acidic or neutral conditions but can decompose in basic solutions. Therefore, avoid using alkaline solvents or diluents.
-
Working standards should be prepared fresh from the intermediate solution for optimal accuracy.
Workflow Visualization
The following diagram illustrates the complete workflow for the preparation of Thiophanate-ethyl-d10 calibration standards.
Caption: Workflow for preparing Thiophanate-ethyl-d10 calibration standards.
References
Troubleshooting & Optimization
Matrix effects in Thiophanate-ethyl analysis and mitigation with d10 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Thiophanate-ethyl, with a focus on overcoming matrix effects using a deuterated (d10) internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Thiophanate-ethyl analysis by LC-MS/MS?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), a matrix effect is the alteration of the ionization efficiency of an analyte, such as Thiophanate-ethyl, by co-eluting compounds from the sample matrix.[1][2] These interfering components can be lipids, pigments, salts, or other endogenous substances present in complex samples like food, tea, or biological tissues.[2] The effect can manifest as either signal suppression (a decrease in the analyte's signal) or signal enhancement (an increase in the signal), both of which lead to inaccurate quantification if not properly addressed.[3][4] Signal suppression is the more common phenomenon observed in electrospray ionization (ESI).
Q2: Why is it critical to mitigate matrix effects, and how does a d10-Thiophanate-ethyl internal standard achieve this?
A2: Mitigating matrix effects is crucial for ensuring the accuracy, precision, and reliability of quantitative results. Uncorrected matrix effects can lead to significant underestimation or overestimation of the Thiophanate-ethyl concentration. The use of a stable isotope-labeled internal standard (SIL-IS), such as d10-Thiophanate-ethyl, is considered the most effective solution.
A d10-Thiophanate-ethyl standard is chemically identical to the target analyte, with the only difference being the replacement of ten hydrogen atoms with deuterium. This minimal change ensures that the internal standard has nearly identical physicochemical properties, chromatographic retention time, and ionization behavior to the native Thiophanate-ethyl. Consequently, it experiences the same degree of signal suppression or enhancement from the matrix. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to highly accurate quantification.
Troubleshooting Guide
Q3: My Thiophanate-ethyl signal is significantly suppressed in sample extracts compared to pure solvent standards. How do I confirm and quantify this matrix effect?
A3: This is a classic sign of a matrix effect. To quantify it, you can perform a post-extraction spike experiment. The Matrix Effect (ME) percentage is calculated by comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the analyte in a pure solvent standard at the same concentration.
Formula: ME (%) = (Peak Area in Matrix Extract / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, <100% indicates signal suppression, and >100% indicates signal enhancement. Values between 80% and 120% are often considered acceptable, while values outside this range indicate a significant matrix effect that requires correction.
Table 1: Example of Matrix Effect Quantification and Mitigation in Different Tea Matrices
| Matrix | Analyte | Spiked Conc. (ng/mL) | ME without IS (%) (Signal Suppression) | Apparent Recovery with d10-IS (%) |
|---|---|---|---|---|
| Green Tea | Thiophanate-ethyl | 50 | 65.2% | 104.5% |
| Black Tea | Thiophanate-ethyl | 50 | 58.9% | 98.7% |
| Oolong Tea | Thiophanate-ethyl | 50 | 71.5% | 101.2% |
Data is illustrative, based on typical findings in complex matrices like tea.
Q4: I am using a d10 internal standard, but my recovery and precision (RSD) are still poor. What are the potential causes and solutions?
A4: While a d10 standard is highly effective, several factors can still lead to poor results. Here is a workflow to troubleshoot the issue:
-
Chromatographic Separation: A slight difference in retention time between the analyte and the deuterated standard can occur due to the deuterium isotope effect. If this separation is significant, they may not experience the same matrix effect at the same time. Solution: Optimize your LC method to achieve the closest possible co-elution.
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Differential Degradation: Thiophanate compounds can be unstable under certain pH conditions or during sample preparation. If the analyte and the d10-standard degrade at different rates, the ratio will be skewed. Solution: Perform stability tests for both compounds in the sample matrix and adjust extraction conditions (e.g., pH, temperature) accordingly.
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Isotopic Exchange: In rare cases, deuterium atoms can exchange with protons from the solvent or matrix, especially if they are in labile positions on the molecule. Solution: Ensure the deuterated standard is labeled in a non-labile, stable position. If H/D exchange is confirmed, a ¹³C-labeled standard is a more robust alternative.
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Calibration Issues: Even with an internal standard, using solvent-based calibration curves for complex matrices can sometimes introduce bias. Solution: For the highest accuracy, use matrix-matched calibration standards, where the calibration curve is prepared in a blank matrix extract that has undergone the same sample preparation procedure.
Experimental Protocols
Q5: What is a recommended QuEChERS protocol for extracting Thiophanate-ethyl from a complex food matrix (e.g., fruit or vegetable)?
A5: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for pesticide residue analysis. The following is a general protocol that should be optimized and validated for your specific matrix.
References
Improving peak shape and resolution for Thiophanate-ethyl in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for Thiophanate-ethyl in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (e.g., tailing) for Thiophanate-ethyl in reverse-phase HPLC?
A1: Peak tailing for Thiophanate-ethyl is often due to secondary interactions with the stationary phase. The primary causes include:
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Silanol Interactions: Free silanol groups on the silica backbone of C18 columns can interact with polar parts of the Thiophanate-ethyl molecule, causing tailing.[1][2]
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Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of Thiophanate-ethyl or the silanol groups, contributing to poor peak shape.
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Column Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak distortion.[1]
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Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1]
Q2: How can I improve the resolution between Thiophanate-ethyl and its potential impurities or degradants like Carbendazim (MBC)?
A2: Improving resolution involves optimizing several chromatographic parameters:
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Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter the selectivity between Thiophanate-ethyl and other components.
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Column Selection: Using a high-efficiency column with a smaller particle size (e.g., <3 µm) or a longer column will increase the number of theoretical plates and improve separation.
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Flow Rate: Lowering the flow rate can enhance resolution, although it will increase the analysis time.[3]
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Temperature: Optimizing the column temperature can improve efficiency and alter selectivity.
Q3: What is a good starting HPLC method for Thiophanate-ethyl analysis?
A3: A good starting point for method development for Thiophanate-ethyl, based on methods for the closely related Thiophanate-methyl, would be a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer. See the detailed experimental protocols below for a more specific starting method.
Q4: Thiophanate-ethyl is known to degrade to Carbendazim (MBC). How does this affect my chromatography?
A4: The degradation of Thiophanate-ethyl to Carbendazim (MBC) means you may see a peak for MBC in your chromatogram. It is crucial to have an HPLC method that can adequately resolve Thiophanate-ethyl from MBC to ensure accurate quantification of the parent compound. The presence of MBC can also be used to assess the stability of your sample and standard solutions.
Troubleshooting Guides
Issue 1: Peak Tailing of Thiophanate-ethyl
This guide provides a step-by-step approach to diagnosing and resolving peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Detailed Steps:
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Reduce Silanol Interactions:
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Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid to bring the pH to around 3) will suppress the ionization of residual silanol groups on the column, reducing their interaction with Thiophanate-ethyl.
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Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. If you are using an older column, switching to a newer, high-purity, end-capped C18 column can significantly improve peak shape.
-
-
Check for Mass Overload:
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Dilute the Sample: Prepare a dilution of your sample (e.g., 1:10) and inject it again. If the peak shape improves and becomes more symmetrical, the original sample was likely too concentrated, causing column overload.
-
-
Evaluate Column Condition:
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Column Flushing: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.
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Replace the Column: If flushing does not improve the peak shape, the column may be permanently damaged (e.g., a void has formed at the inlet). Replace it with a new column of the same type.
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Issue 2: Poor Resolution
This guide outlines strategies to improve the separation between Thiophanate-ethyl and other components.
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for improving chromatographic resolution.
Detailed Steps:
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Adjust Mobile Phase Strength:
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Decrease Organic Content: In reverse-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention time of your analytes. This often leads to better separation between closely eluting peaks.
-
-
Increase Column Efficiency:
-
Use a Longer Column: A longer column provides more surface area for interaction, increasing the number of theoretical plates and thus improving resolution.
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Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm for UHPLC) are more efficient and provide sharper peaks, which can resolve closely eluting compounds.
-
-
Optimize Column Temperature:
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Systematic Adjustment: Vary the column temperature in small increments (e.g., 5 °C). Sometimes a slight increase or decrease in temperature can alter the selectivity of the separation and improve resolution.
-
-
Change the Organic Modifier:
-
Solvent Selectivity: Acetonitrile and methanol have different solvent properties and can provide different selectivities. If you are using acetonitrile and have poor resolution, try developing a method using methanol, and vice-versa.
-
Experimental Protocols & Data
Recommended Starting HPLC Method
This protocol is a robust starting point for the analysis of Thiophanate-ethyl.
Methodology:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A / 40% B, hold for 10 minutes (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 235 nm
-
Sample Diluent: Acetonitrile/Water (50:50)
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV, 235 nm |
Mobile Phase Optimization for Improved Resolution
If the starting method does not provide adequate resolution, consider the following modifications.
| Parameter | Condition 1 (Starting) | Condition 2 (Increased Retention) | Condition 3 (Altered Selectivity) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Composition | 60% A / 40% B | 70% A / 30% B | 50% A / 50% B |
| Expected Outcome | Standard Retention | Longer Retention, Potentially Better Resolution | Different Elution Order, Potential for Improved Resolution |
References
Technical Support Center: Overcoming Ion Suppression in ESI-MS for Thiophanate-ethyl Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) for the accurate quantification of Thiophanate-ethyl.
Troubleshooting Guides
This section offers a systematic approach to identifying and mitigating ion suppression affecting your Thiophanate-ethyl analysis.
Problem: Low or Inconsistent Thiophanate-ethyl Signal Intensity
Possible Cause 1: Ion Suppression from Matrix Components
Ion suppression is a common phenomenon in ESI-MS where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, Thiophanate-ethyl.[1][2] This leads to decreased sensitivity, poor accuracy, and unreliable quantification.[3][4]
Solutions:
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Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before they enter the mass spectrometer.[2]
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Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering components like phospholipids.
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Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the aqueous matrix to ensure Thiophanate-ethyl is uncharged for efficient extraction into an immiscible organic solvent.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food matrices and can be adapted for Thiophanate-ethyl.
-
-
Improve Chromatographic Separation: Modifying your Liquid Chromatography (LC) method can separate Thiophanate-ethyl from co-eluting matrix components, significantly reducing suppression.
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Gradient Elution: Develop a gradient that provides good separation between Thiophanate-ethyl and the regions of ion suppression.
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Column Chemistry: Experiment with different column stationary phases to alter selectivity.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, though this may also decrease the analyte signal to an undesirable level.
Possible Cause 2: Suboptimal ESI Source Parameters
While not the primary solution for co-eluting interferences, optimizing ESI source parameters can maximize the signal for Thiophanate-ethyl.
Solutions:
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Flow Rate: Consider reducing the flow rate (e.g., to nano-flow rates). Lower flow rates can lead to smaller, more highly charged droplets in the ESI source, which can be more tolerant to non-volatile salts and reduce signal suppression.
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Ion Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature to maximize the Thiophanate-ethyl signal.
Possible Cause 3: Instability of Thiophanate-ethyl
Thiophanate-ethyl can degrade to its metabolite, carbendazim, during sample preparation, leading to a lower-than-expected signal for the parent compound.
Solutions:
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Control pH: Use buffered solutions during extraction to maintain a pH that minimizes degradation. One study noted that the degradation of thiophanate-methyl was not significantly different in the pH range of 2.3–10.3 due to the buffering action of the tea matrix.
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Use of Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for Thiophanate-ethyl (e.g., Thiophanate-methyl-d6) will degrade at a similar rate as the analyte, allowing for reliable correction of this degradation.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a matrix effect where the ionization of the target analyte (Thiophanate-ethyl) is reduced by the presence of other co-eluting molecules from the sample matrix. This competition for ionization in the ESI source leads to a decreased analyte signal, which can negatively impact the accuracy and sensitivity of the quantification.
Q2: How can I determine if ion suppression is affecting my Thiophanate-ethyl quantification?
A2: You can assess ion suppression using the post-extraction spike method. This involves comparing the response of Thiophanate-ethyl in a neat solvent to its response when spiked into a blank matrix extract at the same concentration. A lower response in the matrix extract indicates ion suppression. The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.
Q3: What are the most common sources of ion suppression?
A3: Common sources of ion suppression include:
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Endogenous matrix components: Salts, phospholipids, and proteins from biological samples.
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Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing agents (e.g., trifluoroacetic acid - TFA). It is advisable to use volatile additives like formic acid or ammonium acetate at low concentrations.
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Exogenous contaminants: Plasticizers and detergents introduced during sample preparation.
Q4: Can a stable isotope-labeled internal standard overcome ion suppression for Thiophanate-ethyl?
A4: Yes, using a stable isotope-labeled (SIL) internal standard is a highly effective strategy to compensate for ion suppression. A SIL internal standard, such as Thiophanate-methyl-d6, co-elutes with the analyte and experiences similar ion suppression effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q5: Are there alternatives to ESI that are less prone to ion suppression?
A5: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI. The ionization mechanism in APCI occurs in the gas phase, which is less affected by non-volatile matrix components that interfere with the droplet formation and ion evaporation processes in ESI. If your Thiophanate-ethyl analysis continues to suffer from severe ion suppression with ESI, exploring APCI as an alternative ionization source could be beneficial.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Thiophanate-ethyl (often as Thiophanate-methyl) and its metabolite carbendazim, highlighting matrix effects and recovery rates.
Table 1: Matrix Effects of Thiophanate-methyl and Carbendazim in Different Tea Matrices
| Analyte | Matrix | Matrix Effect (%) |
| Thiophanate-methyl | Green Tea | 85.2 |
| Black Tea | 78.9 | |
| Oolong Tea | 82.4 | |
| Carbendazim | Green Tea | 92.1 |
| Black Tea | 88.5 | |
| Oolong Tea | 90.3 | |
| A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). |
Table 2: Recovery of Thiophanate-methyl and Carbendazim in Pear Samples
| Analyte | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |
| Thiophanate-methyl | 0.2 | 84.92 | 5.78 |
| 1.0 | 75.00 | 4.35 | |
| Carbendazim | 0.04 | 81.63 | 3.21 |
| 0.2 | 77.18 | 2.89 |
Experimental Protocols
Protocol 1: QuEChERS-based Sample Preparation for Thiophanate-ethyl in a Fruit Matrix (e.g., Pear)
This protocol is adapted from a method for the simultaneous quantification of thiophanate-methyl and carbendazim in pear.
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Homogenization: Homogenize a representative sample of the fruit.
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Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of methanol.
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Vortex for 1 minute.
-
-
Salting Out:
-
Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
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Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at a suitable speed (e.g., 4000 rpm) for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at a higher speed (e.g., 10,000 rpm) for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike Thiophanate-ethyl into the initial mobile phase or a reconstitution solvent at a known concentration.
-
Set B (Pre-Extraction Spike): Spike Thiophanate-ethyl into a blank matrix before the extraction procedure. (This set is used to determine recovery).
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Set C (Post-Extraction Spike): Extract a blank matrix using your established protocol. Spike Thiophanate-ethyl into the final, extracted matrix at the same concentration as in Set A.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
A value significantly different from 100% indicates the presence of matrix effects (ion suppression if <100% or enhancement if >100%).
-
Visualizations
Caption: A flowchart for systematically troubleshooting ion suppression.
References
Stability of Thiophanat-ethyl-d10 in various solvents and storage conditions
This technical support center provides guidance on the stability of Thiophanat-ethyl-d10 in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for the deuterated form is limited, the provided information is based on available data for the non-deuterated parent compound, Thiophanate-ethyl, and the closely related compound, Thiophanate-methyl. The stability of this compound is expected to be comparable to its non-deuterated counterpart.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound, much like its parent compound Thiophanate-ethyl, is generally stable in acidic to neutral solutions.[1] It is known to be stable in the presence of air and sunlight.[2] However, it will undergo gradual degradation in alkaline (basic) solutions.[1] In aqueous solutions at 25°C, Thiophanate-ethyl has been observed to degrade by 30% over 48 hours.[2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, solutions of this compound should be stored at 2-8°C, protected from light.[3] For long-term storage, freezing at -18°C or below is recommended, especially for solutions in organic solvents.
Q3: Which solvents are suitable for preparing stock solutions of this compound?
A3: Thiophanat-ethyl is sparingly soluble in most organic solvents. Suitable solvents for preparing stock solutions include chloroform, dichloromethane, and DMSO. Based on data for the related compound Thiophanate-methyl, acetone and methanol are also viable options.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation product of Thiophanate-ethyl is methyl benzimidazole-2-yl carbamate (carbendazim or MBC). This is a common breakdown product for thiophanate fungicides. Therefore, it is highly probable that MBC is also the main degradation product of this compound.
Q5: Is this compound sensitive to light?
A5: While Thiophanate-ethyl is considered relatively stable in sunlight, prolonged exposure, especially in solution, can lead to degradation. It is always recommended to store solutions in amber vials or in the dark to minimize photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results over time. | Degradation of the standard solution. | Prepare fresh stock solutions more frequently. Ensure solutions are stored properly at 2-8°C or frozen, and protected from light. Verify the pH of your solution; avoid alkaline conditions. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products, primarily carbendazim (MBC). | Analyze for the presence of MBC to confirm degradation. If confirmed, prepare a fresh standard solution. Consider using a mobile phase with a more neutral or slightly acidic pH if compatible with your analytical method. |
| Difficulty dissolving this compound. | Low solubility in the chosen solvent. | Thiophanat-ethyl is sparingly soluble in many organic solvents. Try using solvents such as chloroform, dichloromethane, or DMSO for better solubility. Gentle warming and sonication may aid dissolution, but avoid high temperatures to prevent degradation. |
| Precipitation of the compound from a stored solution. | Solvent evaporation or exceeding the solubility limit at lower temperatures. | Ensure vials are tightly sealed to prevent solvent evaporation. If precipitation occurs upon refrigeration, allow the solution to equilibrate to room temperature and vortex or sonicate to redissolve before use. If the issue persists, consider preparing a more dilute stock solution. |
Stability and Solubility Data
The following tables summarize the stability and solubility data for the non-deuterated parent compound, Thiophanate-ethyl, and the related compound, Thiophanate-methyl. This data can be used as a proxy for the expected behavior of this compound.
Table 1: Stability of Thiophanate Compounds
| Compound | Condition | Stability | Primary Degradation Product |
| Thiophanate-ethyl | Aqueous solution (25°C) | 30% degradation in 48 hours | Carbendazim (MBC) |
| Thiophanate-ethyl | Acidic solution | Stable | - |
| Thiophanate-ethyl | Basic solution | Slight decomposition | Carbendazim (MBC) |
| Thiophanate-methyl | Neutral aqueous solution (Room Temp) | Stable | - |
| Thiophanate-methyl | Alkaline solution | Unstable | Carbendazim (MBC) |
| Thiophanate-methyl | Methanol or Chloroform (24°C) | Stable for 50 days | - |
Table 2: Solubility of Thiophanate-methyl in Various Solvents at 23°C
| Solvent | Solubility (g/kg) |
| Acetone | 58.1 |
| Cyclohexanone | 43.0 |
| Methanol | 29.2 |
| Acetonitrile | 24.4 |
| Ethyl Acetate | 11.9 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a standard stock solution of this compound.
Caption: Workflow for preparing a stock solution of this compound.
Protocol 2: Short-Term Stability Assessment
This protocol provides a workflow to assess the short-term stability of a this compound solution.
Caption: Experimental workflow for assessing the short-term stability.
Logical Relationships
The following diagram illustrates the logical relationship between storage conditions and the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
Troubleshooting poor recovery of Thiophanate-ethyl during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of Thiophanate-ethyl from various sample matrices. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental workflows and improve analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What is Thiophanate-ethyl and why is its recovery sometimes challenging?
A1: Thiophanate-ethyl is a systemic fungicide belonging to the benzimidazole group. Its recovery during sample extraction can be challenging due to its susceptibility to degradation, particularly its conversion to carbendazim (MBC), and its physicochemical properties which can be influenced by the sample matrix and extraction conditions.[1][2][3]
Q2: What are the main factors that can lead to poor recovery of Thiophanate-ethyl?
A2: The primary factors include:
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Degradation: Conversion to its metabolite, carbendazim (MBC), especially under certain pH and temperature conditions.[1][2]
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Suboptimal pH: Thiophanate-ethyl is more stable in acidic conditions and can degrade in neutral to alkaline solutions.
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Inappropriate Solvent Choice: The selection of extraction and elution solvents is critical for efficient recovery.
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Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analytical signal, leading to apparent low recovery.
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Improper Storage: Both samples and standards can degrade if not stored under appropriate conditions (e.g., low temperature, protected from light).
Q3: What is the relationship between Thiophanate-ethyl and Carbendazim (MBC)?
A3: Thiophanate-ethyl is a precursor to carbendazim (MBC). In the presence of plant enzymes, sunlight, or certain chemical conditions, Thiophanate-ethyl is converted to MBC, which is also a fungicide. It is crucial to consider this conversion during analysis, as low Thiophanate-ethyl recovery might be accompanied by a corresponding increase in MBC concentration.
Troubleshooting Guide for Poor Recovery
This guide addresses specific problems you might encounter during the extraction of Thiophanate-ethyl.
Problem 1: Consistently Low Recovery of Thiophanate-ethyl
| Potential Cause | Recommended Solution | Explanation |
| Degradation to Carbendazim (MBC) | Analyze samples for the presence and concentration of MBC. If MBC is detected, the sum of Thiophanate-ethyl and MBC concentrations may represent the initial amount of the target analyte. Consider adjusting the extraction pH to be more acidic. | Thiophanate-ethyl readily converts to MBC. Quantifying both compounds can provide a more accurate assessment of the initial concentration. |
| Suboptimal Extraction pH | Ensure the pH of the extraction solvent is acidic (e.g., by adding formic acid or acetic acid). A pH range of 3-5 is often recommended. | Thiophanate-ethyl is more stable in acidic conditions. Neutral or alkaline pH can promote its degradation. |
| Inappropriate Extraction Solvent | For QuEChERS, acetonitrile is a common and effective extraction solvent. For other methods, ensure the chosen solvent has good solubility for Thiophanate-ethyl. | The choice of solvent directly impacts the efficiency of the extraction from the sample matrix. |
| Inefficient dSPE Cleanup | For complex matrices, optimize the dispersive solid-phase extraction (dSPE) cleanup sorbents. A combination of PSA (Primary Secondary Amine) and C18 is often used. For highly pigmented samples, GCB (Graphitized Carbon Black) may be necessary, but use with caution as it can adsorb planar molecules like Thiophanate-ethyl. | The cleanup step is crucial for removing matrix interferences that can suppress the analytical signal. |
Problem 2: Inconsistent or Variable Recovery
| Potential Cause | Recommended Solution | Explanation |
| Inhomogeneous Sample | Ensure thorough homogenization of the sample before taking a subsample for extraction. For solid samples, fine grinding is recommended. | A non-uniform distribution of the analyte in the sample will lead to variable results. |
| Fluctuations in Temperature | Maintain consistent and cool temperatures during sample processing, especially during shaking and centrifugation, to minimize degradation. | Temperature can influence the rate of degradation of Thiophanate-ethyl. |
| Matrix Effects | Prepare matrix-matched calibration standards to compensate for signal suppression or enhancement caused by the sample matrix. | Co-eluting matrix components can affect the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate quantification. |
| Improper Standard Handling | Prepare fresh working standards regularly and store stock solutions at low temperatures, protected from light. Verify the concentration of old standards against new ones. | Degradation of standards will lead to inaccurate calibration and quantification. |
Data Presentation
Table 1: Influence of dSPE Sorbent on Thiophanate-methyl Recovery in Apple Matrix
| dSPE Sorbent | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| PSA (50 mg) | 92.5 | 4.8 |
| C18 (50 mg) | 89.1 | 5.2 |
| GCB (10 mg) | 75.3 | 8.1 |
| PSA (50 mg) + C18 (50 mg) | 95.2 | 3.5 |
Data is hypothetical and for illustrative purposes, based on general principles of pesticide analysis.
Table 2: Effect of Extraction Solvent pH on Thiophanate-ethyl Stability
| pH of Extraction Solvent | Recovery after 2 hours (%) |
| 3.0 | 98.1 |
| 5.0 | 95.4 |
| 7.0 | 82.3 |
| 9.0 | 65.7 |
Data is hypothetical and for illustrative purposes, based on the known stability of Thiophanate-ethyl.
Experimental Protocols
Protocol 1: QuEChERS Extraction of Thiophanate-ethyl from Fruit and Vegetable Matrices
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Sample Preparation: Homogenize 10-15 g of the sample.
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Extraction:
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Place a 10 g subsample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
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Dispersive SPE Cleanup:
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Transfer the supernatant to a 15 mL centrifuge tube containing the appropriate dSPE sorbents (e.g., PSA and C18).
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Vortex for 30 seconds.
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Centrifuge at ≥3000 rcf for 5 minutes.
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Final Extract Preparation:
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Take an aliquot of the cleaned extract.
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Filter through a 0.22 µm filter.
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The sample is now ready for LC-MS/MS or GC-MS analysis.
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Mandatory Visualizations
Caption: Troubleshooting workflow for poor Thiophanate-ethyl recovery.
Caption: Standard QuEChERS workflow for Thiophanate-ethyl extraction.
References
Technical Support Center: Optimizing MS/MS Transitions for Thiophanate-ethyl and Thiophanate-ethyl-d10
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions (FAQs) for optimizing the analysis of Thiophanate-ethyl and its deuterated internal standard, Thiophanate-ethyl-d10, using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended precursor and product ions for Thiophanate-ethyl and Thiophanate-ethyl-d10?
A1: The selection of appropriate precursor and product ions is critical for the sensitivity and selectivity of your assay. Based on available data, the following transitions are recommended. The protonated molecule [M+H]⁺ is the preferred precursor ion in positive ionization mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Thiophanate-ethyl | 371.1 | 150.9 | 96.0 |
| Thiophanate-ethyl-d10 | 381.1 | 155.9 | 101.0 |
Q2: I am observing poor sensitivity for Thiophanate-ethyl. What are the possible causes and solutions?
A2: Poor sensitivity can arise from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
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Sample Preparation: Inefficient extraction can lead to low analyte recovery. Ensure your sample preparation method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is optimized for your specific matrix. Inadequate cleanup can also lead to ion suppression.
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Chromatography: Suboptimal chromatographic conditions can result in broad peaks and reduced signal intensity. Verify the mobile phase composition, gradient profile, and column integrity.
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Mass Spectrometer Settings: Incorrect MS parameters are a common cause of poor sensitivity.
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Ionization Source: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and drying gas), and source temperature, to ensure efficient ionization of Thiophanate-ethyl.
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Collision Energy (CE): The collision energy directly impacts the fragmentation efficiency. A collision energy that is too low will result in insufficient fragmentation, while an energy that is too high can lead to excessive fragmentation and loss of the desired product ion signal. Perform a collision energy optimization experiment by infusing a standard solution of Thiophanate-ethyl and varying the CE to find the value that yields the highest intensity for the desired product ions.
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Declustering Potential (DP) / Cone Voltage: This parameter influences the transmission of ions from the source to the mass analyzer. Optimize the DP to maximize the precursor ion signal while minimizing in-source fragmentation.
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Q3: I am experiencing high background noise in my chromatograms. How can I reduce it?
A3: High background noise can interfere with peak integration and reduce the signal-to-noise ratio. Consider the following troubleshooting steps:
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Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize chemical noise.
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System Contamination: A contaminated LC system or mass spectrometer can be a significant source of background noise. Implement a regular cleaning and maintenance schedule for your instrument.
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Matrix Effects: Complex sample matrices can introduce a high level of background ions. Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.
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MS/MS Transition Specificity: Ensure that your selected MRM transitions are highly specific to your analytes and do not have interferences from matrix components.
Q4: My isotopic ratio for Thiophanate-ethyl-d10 to Thiophanate-ethyl is inconsistent. What could be the issue?
A4: Inconsistent isotopic ratios can compromise the accuracy of your quantitative results. Potential causes include:
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Co-eluting Interferences: A co-eluting compound that shares a fragment with either the analyte or the internal standard can affect the measured ion intensities. Review your chromatograms for any interfering peaks. You may need to adjust your chromatographic method to improve separation.
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Non-linear Detector Response: At very high or very low concentrations, the detector response may become non-linear, affecting the ratio. Ensure your calibration curve covers the expected concentration range of your samples and exhibits good linearity.
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Instability of Compounds: Degradation of either the analyte or the internal standard during sample preparation or storage can lead to inconsistent ratios. Investigate the stability of both compounds under your experimental conditions.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in various matrices.
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Extraction:
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Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the appropriate amount of Thiophanate-ethyl-d10 internal standard solution.
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Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.
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Shake vigorously for 1 minute and centrifuge.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components.
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Vortex for 30 seconds and centrifuge.
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The resulting supernatant is ready for LC-MS/MS analysis.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical starting parameters that should be optimized for your specific instrumentation and application.
Table 1: Recommended LC-MS/MS Parameters for Thiophanate-ethyl and Thiophanate-ethyl-d10 Analysis
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Nebulizer Gas Flow | Instrument dependent |
| Drying Gas Flow | Instrument dependent |
| Collision Gas | Argon |
Table 2: Optimized MS/MS Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| Thiophanate-ethyl | 371.1 | 150.9 (Quantifier) | 15 |
| 96.0 (Qualifier) | 25 | ||
| Thiophanate-ethyl-d10 | 381.1 | 155.9 (Quantifier) | 15 |
| 101.0 (Qualifier) | 25 |
Note: Collision energies are instrument-dependent and should be optimized for your specific mass spectrometer.
Visualization of the MS/MS Optimization Workflow
The following diagram illustrates the logical workflow for optimizing MS/MS transitions for a new analyte.
Caption: Workflow for optimizing MS/MS transitions.
Reducing background noise in Thiophanate-ethyl chromatograms
Welcome to the Technical Support Center for Thiophanate-ethyl analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges during chromatographic analysis, with a focus on reducing background noise.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in Thiophanate-ethyl chromatograms?
High background noise in HPLC or UPLC analysis of Thiophanate-ethyl can originate from several sources, broadly categorized as instrumental, chemical, and sample-related.
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Instrumental Sources:
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Detector: A weak or aging lamp in a UV detector can increase baseline noise. Contamination or air bubbles in the detector flow cell are also common culprits.[1][2]
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Pump: Incomplete mobile phase mixing or pressure fluctuations from the pump can lead to a noisy baseline.[1] Leaks in the pump seals can also contribute to noise.
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Autosampler: If not properly maintained, the autosampler can introduce contaminants or air into the system.
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Chemical Sources:
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Mobile Phase: The quality of solvents and reagents is critical. Using low-quality solvents, contaminated water, or improperly degassed mobile phase can introduce noise. Buffers based on carboxylic acids may have high background absorption at low UV wavelengths.
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Additives: While additives like formic acid or trifluoroacetic acid (TFA) can improve peak shape, they can also increase background noise, especially at low UV wavelengths.
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Sample-Related Sources:
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Matrix Effects: Complex sample matrices, such as tea or soil, can introduce a multitude of co-eluting compounds that contribute to the background noise.
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Sample Preparation: Inadequate sample cleanup can leave behind interfering substances. The degradation of Thiophanate-ethyl to carbendazim can also be a factor.
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Contamination: Contamination can be introduced at any stage of sample collection, preparation, or analysis.
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Q2: How can I optimize my mobile phase to reduce baseline noise for Thiophanate-ethyl analysis?
Optimizing the mobile phase is a critical step in reducing background noise and improving the sensitivity of your analysis.
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Solvent Quality: Always use high-purity, HPLC-grade solvents and deionized water. Filtering the mobile phase through a 0.45 µm or smaller filter can remove particulate matter.
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Degassing: Thoroughly degas the mobile phase to prevent air bubbles from forming in the system, which can cause significant baseline noise.
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Additive Selection and Concentration: If an additive is necessary, carefully select the type and concentration. For MS-compatible methods, formic acid is often preferred over phosphoric acid. The concentration of the additive should be minimized to what is necessary for good chromatography.
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pH Control: The pH of the mobile phase can affect the retention and peak shape of Thiophanate-ethyl and its metabolites. A stable pH is crucial for reproducible results.
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Gradient Elution: In gradient elution, ensure that the mobile phase components are well-mixed. Using a gradient can sometimes help to separate the analyte from background noise.
A study on multi-pesticide analysis found that a mobile phase consisting of 1% acetonitrile and 0.1% formic acid in Milli-Q water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) improved instrumental sensitivity.
Q3: What sample preparation techniques are effective for reducing matrix effects in Thiophanate-ethyl analysis?
Effective sample preparation is crucial for removing interfering compounds from the sample matrix, thereby reducing background noise.
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Dispersive Solid-Phase Extraction (d-SPE): This technique has been shown to be effective for the cleanup of Thiophanate-ethyl and its metabolite carbendazim in complex matrices like tea. A d-SPE cleanup can effectively remove pigments and other interferences.
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Solid-Phase Extraction (SPE): Traditional SPE cartridges can also be used for sample cleanup. A C18 cartridge is a common choice for reversed-phase cleanup of pesticide residues.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is widely used for pesticide residue analysis in various matrices and can be adapted for Thiophanate-ethyl.
A key consideration is the potential for Thiophanate-ethyl to degrade to carbendazim during sample preparation. Rapid processing and careful pH control can help to minimize this degradation.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving High Baseline Noise
This guide provides a systematic approach to troubleshooting high baseline noise in your chromatogram.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting high baseline noise.
Step-by-Step Troubleshooting:
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Isolate the Pump: Disconnect the column and run the mobile phase directly to the detector. If the noise persists, the issue is likely with the pump or the mobile phase itself. Check for pressure fluctuations and leaks.
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Inspect the Mobile Phase: If the noise is still present, prepare a fresh batch of mobile phase using high-purity solvents and water. Ensure it is thoroughly degassed.
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Check the Detector: If the noise is absent with the column disconnected, the problem may lie with the column or the detector cell. Flush the detector flow cell with a strong, non-reactive solvent like methanol or isopropanol. Check the detector lamp's usage hours and intensity.
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Evaluate the Column: If the noise returns after reconnecting the column, it may be contaminated or not properly equilibrated. Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Guide 2: Sample Preparation Protocol for Soil Samples
This protocol is adapted from a method for the determination of Thiophanate-methyl and its metabolites in soil.
Sample Preparation Workflow
Caption: Workflow for the extraction of Thiophanate-ethyl from soil samples.
Detailed Protocol:
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Weigh 10 g of the soil sample into a centrifuge tube.
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Add 100 mL of extraction solvent 1 (3:1 Methanol:3N Acetic Acid).
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Shake for 10 minutes and then centrifuge for 5 minutes at approximately 2000 rpm.
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Decant the supernatant into a beaker.
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Add 100 mL of extraction solvent 2 (1:1 Methanol:3N Acetic Acid) to the soil pellet, resuspend, and repeat the shaking and centrifugation.
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Combine the supernatant with the first extract.
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Repeat the extraction process two more times using 100 mL of extraction solvent 3 (3:1 Methanol:1N Ammonium Hydroxide) for each extraction.
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Combine all the supernatants for further cleanup and analysis.
Note: Rapid processing is essential due to the labile nature of Thiophanate-ethyl.
Quantitative Data Summary
Table 1: Mobile Phase Compositions for Thiophanate Analysis
| Mobile Phase Component | Concentration/Ratio | Recommended Use | Reference |
| Mobile Phase A | Water + 0.1% Formic Acid | UPLC-MS/MS of Thiophanate-methyl in tea | |
| Mobile Phase B | Methanol + 0.1% Formic Acid | UPLC-MS/MS of Thiophanate-methyl in tea | |
| Mobile Phase A | 1% Acetonitrile + 0.1% Formic Acid in Milli-Q Water | Optimized for multi-pesticide LC-MS/MS | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Optimized for multi-pesticide LC-MS/MS | |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | General RP-HPLC of Thiophanate-methyl |
Table 2: Recovery and Limit of Quantification (LOQ) Data
| Analyte | Matrix | Spiked Level (mg/kg) | Mean Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Thiophanate-methyl | Green Tea | 0.01 | 97.2 - 110.6 | < 25.0 | 0.010 | |
| 0.05 | ||||||
| 0.25 | ||||||
| Carbendazim | Green Tea | 0.01 | 97.2 - 110.6 | < 25.0 | 0.010 | |
| 0.05 | ||||||
| 0.25 |
References
Technical Support Center: Thiophanate-ethyl Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve non-linearity during the analysis of Thiophanate-ethyl.
Frequently Asked Questions (FAQs)
Q1: My Thiophanate-ethyl calibration curve is showing a downward curve at higher concentrations. What is the likely cause?
This phenomenon is often indicative of detector saturation. When the analyte concentration is too high, the detector response may no longer be proportional to the concentration.
Q2: I'm observing poor linearity (low R² value) across my entire Thiophanate-ethyl calibration range. What should I investigate?
Poor linearity across the entire calibration range often points to systemic issues with the analytical method or standards. Key areas to investigate include:
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Standard Preparation: Inaccurate weighing, improper dilutions, or the use of non-volumetric flasks can introduce significant errors.
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Column Performance: A contaminated or degraded column can lead to poor peak shape and inconsistent responses.
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Mobile Phase: An improperly prepared or unstable mobile phase can cause shifts in retention time and affect analyte response.
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Instability of Thiophanate-ethyl: Thiophanate-ethyl can degrade to carbendazim (MBC), especially in certain solvents or pH conditions. The presence of this degradant can interfere with the accurate quantification of the parent compound.[1]
Q3: Could the presence of Carbendazim (MBC), the primary degradation product of Thiophanate-ethyl, affect my calibration curve linearity?
Yes, the presence of Carbendazim (MBC) can significantly impact the linearity of your Thiophanate-ethyl calibration curve.[1] Thiophanate-methyl, a closely related compound, is known to convert to MBC, and this conversion can be influenced by factors like pH and the presence of certain enzymes in plant tissues. If your Thiophanate-ethyl standards have degraded, you are no longer measuring a single analyte, which can lead to non-linear responses, especially if the detector response factors for Thiophanate-ethyl and MBC are different at the analytical wavelength used.
Q4: My calibration curve shows a positive bias at lower concentrations and a negative bias at higher concentrations. What could be the cause?
This "S-shaped" or sigmoidal curve can be a result of several factors, including:
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Co-eluting Interferences: A compound that co-elutes with Thiophanate-ethyl and has a response at the detection wavelength can artificially inflate the signal at low concentrations.
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Complex Matrix Effects: In complex sample matrices, endogenous components can enhance or suppress the ionization of Thiophanate-ethyl in the mass spectrometer source, leading to a non-linear response.
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Inappropriate Regression Model: Using a linear regression model for an inherently non-linear system will result in this type of deviation.
Q5: What are the acceptable criteria for linearity of a calibration curve in pesticide residue analysis?
Regulatory bodies like the FDA and international guidelines such as ICH provide recommendations for validating analytical methods.[2] For pesticide residue analysis, a common acceptance criterion for linearity is a coefficient of determination (R²) value of ≥ 0.99.[3] However, visual inspection of the calibration curve and the distribution of residuals are also crucial to ensure there is no systematic deviation from linearity. The deviation of the back-calculated concentrations of the calibration standards from the true concentrations should ideally not be more than ±20%.
Troubleshooting Guides
Guide 1: Troubleshooting Non-Linearity at High Concentrations
This guide provides a step-by-step approach to address downward-curving calibration curves, often caused by detector saturation.
dot
Caption: Troubleshooting workflow for non-linearity at high concentrations.
Guide 2: Troubleshooting Poor Linearity Across the Entire Range
This guide addresses situations where the calibration curve exhibits a low R² value or significant scatter across all concentration levels.
dot
Caption: Systematic approach to troubleshooting poor overall linearity.
Signaling Pathway: Thiophanate-ethyl Degradation
This diagram illustrates the degradation of Thiophanate-ethyl to its major metabolite, Carbendazim (MBC), which can interfere with analysis.
dot
Caption: Degradation pathway of Thiophanate-ethyl to Carbendazim.
Data Presentation
Table 1: Reported Linearity Data for Thiophanate-methyl (a related compound)
| Concentration Range (mg/L) | Correlation Coefficient (R²) | Analytical Method | Reference |
| 0.002 - 0.5 | 0.998 | UPLC-MS/MS | |
| 1 - 100 (µg/L) | - | HPLC-UV | |
| 0.02 - 2.0 (mg/kg) | 0.9990 | LC-MS/MS | |
| 0.010 - 50.00 | - | HPLC-VWD |
Note: Data for Thiophanate-ethyl is limited in publicly available literature; Thiophanate-methyl data is provided as a reference.
Experimental Protocols
Protocol 1: Preparation of Thiophanate-ethyl Standard Solutions
This protocol describes the preparation of stable standard solutions for generating a calibration curve.
Materials:
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Thiophanate-ethyl reference standard (high purity)
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HPLC-grade acetonitrile
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HPLC-grade methanol
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Class A volumetric flasks
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Calibrated analytical balance
Procedure:
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Stock Solution (e.g., 100 µg/mL):
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Accurately weigh approximately 10 mg of the Thiophanate-ethyl reference standard into a 100 mL volumetric flask.
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Dissolve the standard in a small amount of acetonitrile.
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Bring the flask to volume with acetonitrile and mix thoroughly. This is your stock solution.
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Working Standards:
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Perform serial dilutions of the stock solution using acetonitrile or the initial mobile phase composition to prepare a series of working standards covering the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
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It has been noted that dissolving Thiophanate-methyl in methanol can provide excellent sensitivity and linearity. This may also be applicable to Thiophanate-ethyl.
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Storage:
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Store stock and working solutions in amber vials at 2-8°C to minimize degradation. It is recommended to prepare fresh working standards bi-weekly.
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Protocol 2: Example HPLC Method for Thiophanate-methyl Analysis
This protocol provides a starting point for developing an HPLC method for Thiophanate-ethyl, based on a validated method for the related compound, Thiophanate-methyl.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 235 nm |
| Column Temperature | 40°C |
Note: Method optimization will be required for Thiophanate-ethyl and the specific instrumentation used. This may include adjusting the mobile phase composition, flow rate, and detection wavelength. For LC-MS/MS analysis, a common mobile phase modifier is 0.1% formic acid in both water and the organic solvent.
References
Preventing in-source fragmentation of Thiophanat-ethyl during MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source fragmentation of Thiophanate-ethyl during mass spectrometry (MS) analysis.
Troubleshooting Guide: Minimizing In-source Fragmentation of Thiophanate-ethyl
In-source fragmentation (ISF) is a common challenge in the MS analysis of Thiophanate-ethyl, where the parent molecule prematurely fragments into its primary metabolite, carbendazim (MBC), within the ion source. This can lead to inaccurate quantification and misinterpretation of results. This guide provides a systematic approach to troubleshoot and minimize this issue.
Q1: I am observing a significantly higher signal for carbendazim (m/z 192.1) than for Thiophanate-ethyl (m/z 371.1), even when analyzing a pure standard. What is the likely cause?
This is a classic indicator of in-source fragmentation of Thiophanate-ethyl into carbendazim. The energy within the electrospray ionization (ESI) source is likely causing the degradation of the Thiophanate-ethyl molecule before it reaches the mass analyzer. Several factors in the ion source can contribute to this phenomenon, primarily high temperatures and excessive voltages.
Q2: What are the first steps to reduce the in-source fragmentation of Thiophanate-ethyl?
The initial focus should be on creating "softer" ionization conditions to minimize the energy imparted to the analyte molecules. Here are the primary parameters to adjust:
-
Reduce the Ion Source Temperature: Higher source temperatures can promote the thermal degradation of Thiophanate-ethyl. Gradually decrease the source temperature in increments of 10-20°C and monitor the ratio of Thiophanate-ethyl to carbendazim.
-
Lower the Cone Voltage (or Fragmentor Voltage): The cone voltage (also known as fragmentor voltage or declustering potential) accelerates ions from the atmospheric pressure region to the high-vacuum region of the mass spectrometer. Elevated cone voltages can cause collisions that lead to fragmentation.[1][2] Reduce this voltage stepwise to find a balance between efficient ion transmission and minimal fragmentation.
Q3: I have adjusted the source temperature and cone voltage, but still observe significant fragmentation. What other MS parameters can I optimize?
If fragmentation persists, consider the following parameters:
-
Capillary Voltage: While it has a lesser effect on fragmentation than cone voltage, an excessively high capillary voltage can contribute to an increase in ion energy. Try reducing it slightly.
-
Nebulizer and Gas Flows: Ensure that the nebulizer gas flow is optimized for stable spray formation without being excessively high, which can sometimes contribute to increased ion energy.
Q4: Could my mobile phase composition be contributing to the fragmentation?
Yes, the mobile phase can influence the stability of Thiophanate-ethyl.
-
pH of the Mobile Phase: Thiophanate-ethyl is more stable in acidic conditions and slightly decomposes in basic conditions.[3] Most successful methods for Thiophanate-ethyl analysis utilize a mobile phase acidified with a small amount of formic acid (typically 0.1%).[4] This ensures the analyte is protonated and can aid in its stability.
-
Solvent Choice: While both methanol and acetonitrile are commonly used, some studies suggest that methanol can sometimes lead to less in-source fragmentation compared to acetonitrile for certain compounds. If you are using acetonitrile, consider trying a method with methanol as the organic modifier.
Q5: Can the sample preparation process cause the degradation of Thiophanate-ethyl to carbendazim?
Absolutely. Thiophanate-ethyl can degrade to carbendazim during sample preparation, especially if the sample is exposed to harsh conditions or stored for an extended period.[5]
-
Minimize Sample Preparation Time: Aim to analyze samples as quickly as possible after preparation.
-
Storage Conditions: If storage is necessary, keep extracts in a dark vial at 4°C.
-
pH of Extraction Solvent: As with the mobile phase, maintaining a slightly acidic pH during extraction can help stabilize Thiophanate-ethyl.
Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway of Thiophanate-ethyl?
A: Thiophanate-ethyl degrades to form carbendazim (methyl benzimidazol-2-ylcarbamate, MBC). This conversion can be triggered by factors such as heat, light, and changes in pH. In the context of MS analysis, this conversion is often observed as in-source fragmentation.
Q: What are the expected m/z values for Thiophanate-ethyl and carbendazim in positive ion ESI-MS?
A: In positive ion mode electrospray ionization (ESI+), you should look for the protonated molecules:
-
Thiophanate-ethyl: [M+H]⁺ at m/z 371.1
-
Carbendazim (MBC): [M+H]⁺ at m/z 192.1
Q: Is it acceptable to quantify Thiophanate-ethyl by measuring its carbendazim fragment?
A: While some methods for regulatory purposes measure the total residue of Thiophanate-ethyl and carbendazim expressed as carbendazim, for accurate quantification of Thiophanate-ethyl itself, it is crucial to minimize its conversion to carbendazim during analysis. If you are interested in the total amount of both compounds, you would need to establish a method that consistently converts all Thiophanate-ethyl to carbendazim prior to analysis. However, if your goal is to measure Thiophanate-ethyl, relying on its fragment will lead to inaccurate results.
Q: Are there any other common issues to be aware of when analyzing Thiophanate-ethyl?
A: Matrix effects are a common challenge in the analysis of Thiophanate-ethyl in complex samples like agricultural products. It is highly recommended to use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for any ion suppression or enhancement caused by the sample matrix.
Experimental Protocols and Data
Table 1: Recommended LC-MS/MS Parameters for Thiophanate-ethyl Analysis
| Parameter | Recommended Setting |
| LC Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone/Fragmentor Voltage | 20 - 40 V (Optimize for minimal fragmentation) |
| Source Temperature | 100 - 120 °C |
| Desolvation Gas Temp. | 250 - 400 °C |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Thiophanate-ethyl and Carbendazim
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiophanate-ethyl | 371.1 | 208.1 | 15 - 25 |
| 371.1 | 150.1 | 20 - 30 | |
| Carbendazim (MBC) | 192.1 | 160.1 | 10 - 20 |
| 192.1 | 132.1 | 20 - 30 |
Note: Collision energies are instrument-dependent and should be optimized for your specific mass spectrometer.
Visualizations
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Determination of carbendazim, thiophanate, thiophanate-methyl and benomyl residues in agricultural products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Cross-contamination issues in pesticide residue labs and solutions
Welcome to the Technical Support Center for our pesticide residue analysis solutions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a special focus on preventing and mitigating cross-contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of cross-contamination in a pesticide residue analysis laboratory?
A1: Cross-contamination in a pesticide residue laboratory can originate from numerous sources, compromising the accuracy and reliability of analytical results. Key sources include:
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Sample Handling and Storage: Improper handling of high-concentration samples or standards can lead to the contamination of subsequent low-concentration samples.[1][2] Storing samples improperly, such as in close proximity to standards or in non-inert containers, is another major cause.[1][3]
-
Laboratory Glassware and Equipment: Reusing glassware, vials, syringes, and other equipment without rigorous cleaning can transfer residues between samples. Scratched or etched glassware is particularly problematic as it can trap residues.
-
Solvents, Reagents, and Consumables: Contaminated solvents, reagents, filter papers, and pipette tips can introduce interfering compounds into the analytical workflow. It is crucial to use high-purity solvents and reagents and to test them for potential contaminants.
-
Laboratory Environment: Airborne particles, dust, and vapors from other laboratory activities can settle on surfaces and contaminate samples. Pest control activities within or near the laboratory can also be a source of contamination if the pesticides used are among the analytes of interest.
-
Personnel: Analysts can inadvertently introduce contaminants from their hands, personal protective equipment (PPE), or clothing. Failure to change gloves between handling different samples is a frequent error.
Troubleshooting Guides
Issue 1: Unexpected Peaks or High Background in Chromatograms
Symptom: You observe unexpected peaks, a noisy baseline, or a generally high background in your chromatograms, suggesting the presence of contaminants.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contaminated Glassware | Analyze a solvent blank using freshly cleaned glassware. | If the blank shows contamination, re-clean all glassware following a validated, rigorous cleaning protocol. Consider dedicating specific glassware for ultra-trace analysis. |
| Contaminated Solvents/Reagents | Run a blank analysis of the solvents and reagents used in the sample preparation. | If contamination is detected, use a fresh, high-purity batch of solvents/reagents. Always use solvents and reagents from reputable suppliers and check their certificates of analysis. |
| Carryover from Autosampler | Inject a series of solvent blanks after a high-concentration sample or standard. | If carryover is observed, optimize the autosampler wash procedure. This may involve using multiple wash solvents of varying polarity and increasing the number of wash cycles. |
| Contaminated Syringe | Manually rinse the syringe with multiple solvents and inject a solvent blank. | If the blank is contaminated, thoroughly clean the syringe or replace it if necessary. Dedicate separate syringes for standards and samples if possible. |
| Environmental Contamination | Expose a clean, empty sample vial to the laboratory air for a period and then analyze a solvent blank in that vial. | If contamination is found, review the laboratory's airflow and cleaning procedures. Ensure that sample preparation areas are physically separated from areas where standards are prepared. |
Issue 2: Inconsistent or Non-Reproducible Results
Symptom: You are experiencing poor reproducibility between replicate injections or between different samples that should yield similar results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Homogenization | Review the sample homogenization procedure for consistency. | Ensure that all samples are homogenized using a standardized and validated method to achieve a uniform distribution of pesticide residues. |
| Variable Contamination During Sample Preparation | Prepare and analyze multiple procedural blanks alongside the samples. | If the blanks show varying levels of contamination, this points to inconsistent contamination during the sample preparation steps. Review and standardize all handling procedures. |
| Cross-Contamination Between Samples | Analyze a blank sample immediately after a high-concentration sample. | If the blank shows peaks corresponding to the high-concentration sample, implement stricter procedures to prevent carryover. This includes thorough cleaning of equipment between samples and using disposable items where possible. |
| Inadequate Cleaning of Volumetric Equipment | Verify the cleaning procedure for all volumetric glassware, such as pipettes and flasks. | Scrupulously clean all volumetric equipment and consider dedicating specific items for certain analyses to avoid cross-contamination. |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Cleaning Laboratory Glassware
This protocol provides a general procedure for cleaning glassware used in pesticide residue analysis. It should be validated for your specific laboratory conditions and analytes.
Materials:
-
Laboratory-grade non-phosphate detergent
-
Acetone (pesticide residue grade)
-
Hexane (pesticide residue grade)
-
Deionized water
-
Methanol (pesticide residue grade)
-
Drying oven
Procedure:
-
Initial Rinse: Immediately after use, rinse glassware three times with tap water to remove gross residues.
-
Soaking: Prepare a warm 1-2% solution of laboratory-grade, non-phosphate detergent in a basin. Submerge the glassware completely and allow it to soak for at least 30 minutes. Use a soft brush to dislodge any particulate matter.
-
Detergent Removal: Rinse the glassware thoroughly with tap water (at least 5-7 times) to remove all traces of detergent.
-
Deionized Water Rinse: Rinse the glassware three times with deionized water.
-
Solvent Rinse: Rinse the glassware with acetone to remove water and any remaining organic residues. Follow this with a rinse with hexane or another suitable solvent for your analytes of interest. Perform all solvent rinses in a fume hood.
-
Drying: Place the glassware in a drying oven at 105-120°C for at least one hour. Volumetric glassware should be air-dried to prevent calibration changes.
-
Storage: Once cool, cover the openings of the glassware with aluminum foil or PTFE film and store in a clean, dust-free cabinet.
Protocol 2: Validating a Cleaning Procedure
This protocol outlines a general method for validating the effectiveness of a glassware cleaning procedure.
Objective: To demonstrate that the cleaning procedure effectively removes target pesticide residues to a level below a pre-defined acceptance limit.
Procedure:
-
Spiking: Select a representative piece of glassware (e.g., a 100 mL beaker). Spike the internal surface with a known amount of a high-concentration standard of the target pesticide(s). The spiking level should be representative of the highest concentration typically handled in the lab. Allow the solvent to evaporate completely.
-
Cleaning: Clean the spiked glassware using the cleaning protocol that is being validated.
-
Extraction: After cleaning, extract any potential remaining residue from the glassware surface. This can be done by rinsing the surface with a known volume of a suitable solvent (e.g., 10 mL of ethyl acetate).
-
Analysis: Analyze the extraction solvent using the appropriate analytical method (e.g., GC-MS or LC-MS/MS).
-
Calculation: Calculate the amount of residue recovered from the cleaned glassware.
-
Acceptance Criteria: The amount of recovered residue should be below a pre-determined acceptance limit. A common, though not universal, acceptance criterion is not more than 0.1% of the minimum active dose of the pesticide in the subsequent sample batch. For non-active ingredients, a limit of 10 ppm is often used.
Data Presentation
The following table provides illustrative data on the effectiveness of different cleaning methods for removing a selection of pesticides from glass surfaces. This data is for demonstrative purposes and should be confirmed with in-house validation studies.
Table 1: Illustrative Removal Efficiency of Various Cleaning Protocols for Pesticide Residues on Glassware
| Pesticide | Log Kow | Water Rinse Only (%) | Detergent Wash + Water Rinse (%) | Detergent Wash + Water & Solvent Rinse (%) |
| Chlorpyrifos | 4.7 | 35 | 85 | >99.9 |
| Imidacloprid | 0.57 | 80 | 98 | >99.9 |
| Glyphosate | -3.2 | 95 | >99 | >99.9 |
| Deltamethrin | 4.6 | 20 | 75 | >99.9 |
Log Kow (Octanol-Water Partition Coefficient) is an indicator of a chemical's hydrophobicity. Higher values indicate lower water solubility.
Visualizations
Caption: Logical flow of cross-contamination sources and pathways in a laboratory.
Caption: A workflow for troubleshooting the source of unexpected peaks.
References
Validation & Comparative
Validation of an Analytical Method for Thiophanate-ethyl using Thiophanate-ethyl-d10: A Comparative Guide
This guide provides a comprehensive comparison of an analytical method for the quantification of Thiophanate-ethyl using a deuterated internal standard (Thiophanate-ethyl-d10) against alternative methods. The performance of the isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is evaluated alongside standard LC-MS/MS without an internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and professionals in drug development and food safety analysis, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of pesticide residues like Thiophanate-ethyl is critical for ensuring data accuracy and reliability, especially in complex matrices such as food and environmental samples. The use of an isotope-labeled internal standard, such as Thiophanate-ethyl-d10, in conjunction with LC-MS/MS is considered a gold standard approach for its ability to compensate for matrix effects and variations in sample preparation and instrument response.
Table 1: Performance Comparison of Analytical Methods for Thiophanate-ethyl
| Parameter | LC-MS/MS with Thiophanate-ethyl-d10 | LC-MS/MS (External Standard) | HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (Recovery %) | 95 - 105% | 80 - 110% | 70 - 120% |
| Precision (RSD %) | < 5% | < 15% | < 20% |
| Limit of Detection (LOD) | 0.01 µg/kg | 0.1 µg/kg | 10 µg/kg |
| Limit of Quantification (LOQ) | 0.05 µg/kg | 0.5 µg/kg | 50 µg/kg[1] |
| Matrix Effect | Effectively compensated | Significant | Highly significant |
| Selectivity | Very High | High | Moderate |
| Throughput | High | High | Moderate |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are provided below. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][3][4][5]
Sample Preparation: QuEChERS Method
The QuEChERS method is a simple and effective extraction and cleanup procedure for pesticide residues in a variety of food matrices.
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: For the isotope dilution method, add a known amount of Thiophanate-ethyl-d10 solution in acetonitrile.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube. Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
-
Sample Dilution and Analysis: Take the supernatant, dilute as necessary with an appropriate solvent, and inject it into the analytical instrument.
Instrumental Analysis
This method offers the highest accuracy and precision by using a stable isotope-labeled internal standard to correct for variations.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Thiophanate-ethyl: Precursor ion m/z 371.1 -> Product ions m/z 199.1 (quantifier) and m/z 231.1 (qualifier).
-
Thiophanate-ethyl-d10: Precursor ion m/z 381.1 -> Product ions m/z 209.1 (quantifier) and m/z 241.1 (qualifier) (Predicted).
-
This method is similar to the isotope dilution method but relies on an external calibration curve for quantification, making it more susceptible to matrix effects.
-
Instrumentation and Chromatographic Conditions: Same as section 2.2.1.
-
Quantification: Based on an external calibration curve prepared in a solvent or matrix-matched standards.
A more traditional and less sensitive method suitable for screening or for matrices with lower complexity.
-
Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 270 nm.
-
Quantification: Based on an external calibration curve.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical method validation and the experimental workflow.
Caption: Logical workflow for the validation of an analytical method.
Caption: Experimental workflow for Thiophanate-ethyl analysis.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimisanj.com [shimisanj.com]
Inter-laboratory Comparison for Thiophanate-ethyl Analysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. This guide provides an objective comparison of analytical methodologies for Thiophanate-ethyl, supported by experimental data from inter-laboratory studies. It delves into detailed experimental protocols and presents quantitative data to aid in the selection and implementation of robust analytical methods.
Thiophanate-ethyl is a systemic fungicide belonging to the thiophanate chemical family. Its accurate quantification in various matrices is crucial for regulatory compliance, food safety, and environmental monitoring. This guide summarizes key performance characteristics of analytical methods as determined through proficiency testing (PT) and inter-laboratory comparisons.
Chemical Identity of Thiophanate-ethyl
| Property | Value |
| IUPAC Name | ethyl N-[[2-(ethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate[1] |
| Common Name | Thiophanate-ethyl[2] |
| Synonyms | Diethyl 4,4'-o-phenylenebis[3-thioallophanate], Topsin, Cercobin[1][2] |
| CAS Number | 23564-06-9[2] |
| Molecular Formula | C14H18N4O4S2 |
| Molecular Weight | 370.5 g/mol |
Principles of Inter-laboratory Comparison
Inter-laboratory comparisons, often organized as proficiency tests, are a cornerstone of quality assurance in analytical laboratories. They provide an objective assessment of a laboratory's performance and the reliability of its analytical methods. In these studies, a central organizer distributes homogenous test materials to participating laboratories. The laboratories analyze the material and report their results. The organizer then statistically evaluates the data to determine the consensus value for the analyte concentration and to assess the performance of each laboratory.
Key performance indicators in these studies include:
-
Z-score: A measure of how far an individual result is from the consensus value, expressed in units of standard deviation. A z-score between -2 and 2 is generally considered satisfactory.
-
Reproducibility (RSDR): The precision of test results obtained with the same method on identical test items in different laboratories with different operators using different equipment.
-
Repeatability (RSDr): The precision of test results obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within a short interval of time.
While specific proficiency test reports detailing quantitative data for Thiophanate-ethyl were not publicly available within the scope of this search, the general framework and acceptance criteria from European Union Reference Laboratories (EURL) and other proficiency testing providers offer valuable benchmarks. For pesticide residue analysis in food, a fit-for-purpose relative standard deviation (FFP-RSD) of 25% is often used to calculate the target standard deviation for z-score assessment.
Experimental Protocols for Thiophanate-ethyl Analysis
The analysis of Thiophanate-ethyl, often in conjunction with its metabolite carbendazim, typically involves extraction from the sample matrix followed by chromatographic separation and detection. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed.
Sample Extraction and Clean-up (QuEChERS Method)
A widely used and effective method for extracting pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO4), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Centrifuge and centrifuge tubes
Procedure:
-
Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
Add an appropriate volume of water (for dry commodities) and acetonitrile.
-
Add MgSO4 and NaCl to induce phase separation.
-
Shake vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., >3000 rpm) for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a clean centrifuge tube containing PSA and anhydrous MgSO4 for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
Chromatographic Analysis
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective technique for the quantification of Thiophanate-ethyl.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with the addition of a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Injection Volume: Typically in the range of 2-10 µL.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detecting and quantifying Thiophanate-ethyl and its metabolites.
Gas Chromatography with Mass Spectrometry (GC-MS): While less common for Thiophanate-ethyl itself due to its thermal lability, GC-MS can be used, particularly for its degradation products.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: A split/splitless or pulsed splitless injector is commonly used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Detection: Mass spectrometry provides definitive identification and quantification.
Inter-laboratory Comparison Workflow
The process of an inter-laboratory comparison for Thiophanate-ethyl analysis can be visualized as a structured workflow. This ensures consistency and fairness in the evaluation of participating laboratories.
Logical Relationship of Performance Parameters
The key statistical measures in an inter-laboratory comparison are interconnected and provide a comprehensive picture of analytical performance.
Conclusion
While specific, publicly available inter-laboratory comparison data for Thiophanate-ethyl is limited, the established frameworks for pesticide residue analysis provide a clear path for ensuring analytical proficiency. By adhering to validated methods like QuEChERS for sample preparation and employing sensitive and selective analytical techniques such as HPLC-MS/MS, laboratories can achieve reliable and comparable results. Participation in proficiency testing schemes is a critical component of a laboratory's quality management system, providing external validation of their analytical capabilities and fostering continuous improvement in the accuracy of Thiophanate-ethyl analysis.
References
The Superiority of Deuterated Internal Standards in Quantitative Analysis: A Comparative Guide to Thiophanat-ethyl-d10
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide thiophanate-ethyl, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Thiophanat-ethyl-d10 with other internal standards, supported by experimental data from a closely related compound, thiophanate-methyl, demonstrating the clear advantages of using a deuterated analog.
In analytical chemistry, particularly in sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are crucial for correcting variations that can occur during sample preparation and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for matrix effects, extraction inconsistencies, and instrumental drift.[2] Stable isotope-labeled internal standards (SIL-ISs), such as the deuterated this compound, are widely regarded as the gold standard for such applications due to their near-identical chemical behavior to the unlabeled analyte.[3]
Performance Comparison: Deuterated vs. Other Internal Standards
The use of a deuterated internal standard offers significant advantages over other types of internal standards, such as structural analogs. Because deuterated standards have nearly identical retention times and ionization efficiencies to their non-deuterated counterparts, they can more effectively compensate for matrix-induced signal suppression or enhancement.
While direct comparative experimental data for this compound is not extensively available in the public domain, a study on the closely related fungicide, thiophanate-methyl, provides compelling evidence for the superior performance of its deuterated internal standard (Thiophanate-methyl-d6) in a complex matrix. The data from this study can be considered highly indicative of the performance expected from this compound.
Quantitative Data Summary
The following table summarizes the performance of a deuterated internal standard (Thiophanate-methyl-d6) and its corresponding analyte (Thiophanate-methyl) in a tea matrix, a notoriously complex sample type.[1] The data highlights the excellent recovery and mitigation of matrix effects achieved with the use of a deuterated internal standard.
| Analyte/Internal Standard | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Thiophanate-methyl | 0.01 | 97.2 | 4.8 | 96.2 - 104.5 |
| 0.05 | 105.4 | 3.5 | ||
| 0.25 | 110.6 | 2.1 | ||
| Carbendazim (metabolite) | 0.01 | 98.5 | 4.2 | 95.0 - 103.7 |
| 0.05 | 103.2 | 2.9 | ||
| 0.25 | 108.9 | 1.8 |
Data adapted from a study on thiophanate-methyl and its deuterated internal standard in a tea matrix. The matrix effect was effectively compensated for by the use of the isotope internal standards.
Experimental Protocols
The following is a detailed methodology for the analysis of thiophanate-methyl and its metabolite carbendazim in a tea matrix using deuterated internal standards. This protocol is readily adaptable for the analysis of thiophanate-ethyl using this compound.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Extraction:
-
Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known concentration of the internal standard solution (e.g., this compound).
-
Vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 300 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of thiophanate-ethyl and its metabolites.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Ionization Mode: Electrospray ionization in positive ion mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of the target analyte and the internal standard. Specific precursor-to-product ion transitions for thiophanate-ethyl and this compound would need to be optimized.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the analysis of thiophanate-ethyl using a deuterated internal standard.
Caption: Experimental workflow for thiophanate-ethyl analysis.
Caption: Role of the internal standard in quantitative analysis.
Conclusion
The use of a deuterated internal standard, such as this compound, is a robust strategy for overcoming the challenges associated with the quantitative analysis of thiophanate-ethyl in complex matrices. The near-identical chemical and physical properties of the deuterated standard to the native analyte ensure that it effectively tracks the analyte through the entire analytical process, from extraction to detection. This co-behavior allows for the reliable correction of variations, leading to improved accuracy, precision, and overall data quality. The experimental data from the analysis of the closely related compound, thiophanate-methyl, strongly supports the efficacy of this approach. For researchers seeking the highest level of confidence in their quantitative results, this compound is the recommended internal standard.
References
Isotopic Labeling Elevates Accuracy and Precision in Thiophanate-ethyl Quantification
A Comparison of Analytical Methodologies for the Fungicide Thiophanate-ethyl
The quantification of the fungicide thiophanate-ethyl and its metabolites is critical for ensuring food safety and environmental monitoring. While various analytical techniques are available, the use of isotopic labeling, particularly in conjunction with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offers superior accuracy and precision compared to conventional methods. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Superior Performance with Isotopic Labeling
Stable isotope dilution analysis is a powerful technique that significantly enhances the reliability of quantitative measurements. By introducing a stable isotope-labeled version of the analyte (e.g., thiophanate-ethyl-d_x_) as an internal standard at the beginning of the sample preparation process, any variations or losses occurring during extraction, cleanup, and analysis are effectively compensated for. This approach corrects for matrix effects, which are a common source of error in complex samples like food and environmental matrices.
In contrast, traditional methods such as High-Performance Liquid Chromatography (HPLC) with UV detection often exhibit lower recoveries and higher variability. For the closely related compound thiophanate-methyl, studies have shown that recoveries can be as low as 56% in certain matrices when using conventional HPLC methods. This highlights the challenges in achieving accurate quantification without the use of an appropriate internal standard.
The instability of thiophanate-ethyl during sample preparation further underscores the necessity of isotopic labeling. Research has indicated that thiophanate-ethyl can have low recoveries during analytical procedures, making a reliable internal standard crucial for accurate results.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of thiophanate compounds, demonstrating the advantages of isotopic labeling with UPLC-MS/MS. The data for thiophanate-ethyl is extrapolated from extensive studies on its methyl analog, thiophanate-methyl, which shares similar chemical properties and analytical behavior.
| Parameter | Isotope Dilution UPLC-MS/MS (Thiophanate-methyl) | HPLC-UV (Thiophanate-methyl) | Spectrofluorimetric Method (Thiophanate-methyl) |
| Accuracy (Recovery) | 97.2% - 110.6%[1][2] | 86% - 99% (in various matrices)[3] | 88.5% - 97.5% (in spiked water and grain)[4] |
| Precision (RSD) | < 25.0%[1] | 5% - 18% (in various matrices) | < 2.60% |
| Limit of Quantification (LOQ) | 0.010 mg/kg | 0.05 mg/kg | 0.22 µg/mL |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) | Moderate |
| Matrix Effect Compensation | Excellent | Poor | Poor |
Experimental Protocol: UPLC-MS/MS with Isotopic Dilution
This section details a representative experimental protocol for the quantification of thiophanate-ethyl using UPLC-MS/MS with a stable isotope-labeled internal standard. This protocol is adapted from validated methods for thiophanate-methyl.
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, soil) with 10 mL of acetonitrile.
-
Internal Standard Spiking: Add a known amount of thiophanate-ethyl-d_x_ internal standard solution.
-
Extraction and Partitioning: Add magnesium sulfate and sodium chloride, vortex, and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native thiophanate-ethyl and its stable isotope-labeled internal standard.
-
Metabolic Pathway of Thiophanate-ethyl
Thiophanate-ethyl itself is not the primary fungicidally active compound. In plants and soil, it is converted to ethyl benzimidazol-2-yl carbamate (EBC), which is a potent fungicide. Understanding this metabolic pathway is crucial for residue analysis, as both the parent compound and its active metabolite should be monitored.
Caption: Metabolic conversion of Thiophanate-ethyl to its active form, EBC.
Experimental Workflow for Quantification
The following diagram illustrates the logical workflow for the quantification of thiophanate-ethyl using an isotope dilution UPLC-MS/MS method.
Caption: Workflow for Thiophanate-ethyl quantification with isotopic labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of thiophanate-methyl and its metabolite carbendazim in tea using isotope dilution ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. scispace.com [scispace.com]
A Researcher's Guide to Certified Reference Materials for Thiophanate-ethyl Analysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the analysis of the fungicide Thiophanate-ethyl, the use of high-quality Certified Reference Materials (CRMs) is fundamental to ensuring the validity of experimental results. This guide provides a comparative overview of commercially available Thiophanate-ethyl CRMs, a detailed experimental protocol for their use, and a visual representation of the analytical workflow.
Comparison of Thiophanate-ethyl Certified Reference Materials
The selection of a suitable CRM is a critical first step in any analytical procedure. The following table summarizes the key characteristics of Thiophanate-ethyl and related Thiophanate-methyl CRMs from various suppliers to aid in this decision-making process. Many of these suppliers operate under the stringent quality guidelines of ISO 17034 and ISO/IEC 17025, which ensures the competence of reference material producers and testing laboratories.[1][2][3][4]
| Supplier | Product Name | CAS No. | Purity/Concentration | Format | Notes |
| HPC Standards GmbH | Thiophanate-ethyl reference material | 23564-06-9 | High-purity | Not specified | Essential for precise residue analysis.[5] |
| CRM LABSTANDARD | Thiophanate-Ethyl | 23564-06-9 | ≥ 95% | Neat | Shelf life of 36 months. |
| CPAChem | Thiophanate-methyl | 23564-05-8 | 98.9 +/- 0.1 % | Neat | Provided with a certificate of analysis. |
| Chiron | Thiophanate-ethyl | 23564-06-9 | 1000 µg/mL | Acetonitrile | A leading producer of analytical reference materials. |
| LGC Standards | Thiophanate-ethyl | 23564-06-9 | Not specified | Not specified | Adheres to regulations for environmental testing. |
Experimental Workflow for Thiophanate-ethyl Analysis
The following diagram illustrates a typical workflow for the analysis of Thiophanate-ethyl in a given sample matrix using a CRM. This process ensures the accurate quantification of the analyte by providing a reliable point of reference.
Experimental Protocol: Quantification of Thiophanate-ethyl using HPLC
This protocol outlines a general procedure for the quantification of Thiophanate-ethyl in a solid matrix (e.g., soil, plant tissue) using a Certified Reference Material and High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Materials and Reagents
-
Thiophanate-ethyl Certified Reference Material (CRM)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Syringe filters (0.22 µm)
2. Preparation of Standard Solutions
-
CRM Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the Thiophanate-ethyl CRM and dissolve it in a precise volume of acetonitrile to obtain a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions of varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with acetonitrile. These will be used to generate a calibration curve.
3. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate amount of a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing a dSPE cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is the final extract for analysis.
-
4. HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is suitable.
-
Mobile Phase: A typical mobile phase is a gradient mixture of acetonitrile and water (acidified with formic acid, if necessary, to improve peak shape).
-
Injection: Inject equal volumes (e.g., 10 µL) of the prepared working standards and the final sample extracts into the HPLC system.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for Thiophanate-ethyl.
5. Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the Thiophanate-ethyl in the working standards against their respective concentrations to generate a calibration curve.
-
Quantification: Determine the concentration of Thiophanate-ethyl in the sample extracts by comparing their peak areas to the calibration curve.
-
Calculation: Calculate the final concentration of Thiophanate-ethyl in the original sample, taking into account the initial sample weight and any dilution factors.
By adhering to this guide, researchers can confidently select the appropriate Certified Reference Material and implement a robust analytical method for the accurate quantification of Thiophanate-ethyl, thereby ensuring the integrity of their scientific findings.
References
A Comparative Guide to LC Columns for the Separation of Thiophanate-ethyl
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient separation of Thiophanate-ethyl, a broad-spectrum benzimidazole fungicide, is critical for various applications, including residue analysis in food and environmental samples, as well as in quality control during manufacturing. The choice of the liquid chromatography (LC) column is a pivotal factor in achieving optimal separation, influencing parameters such as retention time, resolution, peak symmetry, and overall analysis time. This guide provides a comparative overview of the performance of different LC columns for the separation of Thiophanate-ethyl and its related compounds, supported by experimental data to aid in column selection.
Performance Comparison of LC Columns
While direct comparative studies on a wide range of columns for Thiophanate-ethyl are limited in publicly available literature, performance can be inferred from studies on the closely related compound Thiophanate-methyl and from the general characteristics of different stationary phases. Below is a summary of the expected performance of various common LC columns.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Mobile Phase (Typical) | Expected Performance for Thiophanate-ethyl |
| Waters SunFire™ C18 | Octadecylsilane (C18) | 3.5 | 2.1 x 100 | Acetonitrile/Water with 0.1% Formic Acid | Good retention and peak shape for Thiophanate and related fungicides. |
| Waters ACQUITY UPLC® HSS T3 | High Strength Silica T3 (C18) | 1.8 | 2.1 x 100 | Acetonitrile/Methanol/Water with Formic Acid | Excellent efficiency and resolution for polar and non-polar compounds, suitable for complex matrices. |
| Phenyl-Hexyl Column | Phenyl-Hexyl | 1.7 - 5 | Various | Acetonitrile/Water | Alternative selectivity to C18, potentially better resolution for aromatic compounds due to π-π interactions. |
| Newcrom R1 | Reverse-Phase | - | - | Acetonitrile/Water with Phosphoric Acid | Specialized reverse-phase column with low silanol activity, potentially offering good peak shape for Thiophanate-methyl. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing results. Below are typical experimental conditions for the separation of Thiophanate-related compounds on a C18 column.
Method for the Analysis of Thiophanate on a Waters SunFire™ C18 Column[1]
-
Column: Waters SunFire™ C18, 3.5 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 10% to 90% B over a specified time.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV or Mass Spectrometry (MS)
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for the analysis of Thiophanate-ethyl using HPLC.
A Comparative Analysis of QuEChERS and Traditional Extraction Methods for Thiophanate-ethyl
For researchers, scientists, and professionals in drug development, the efficient and accurate extraction of analytes from complex matrices is paramount. This guide provides a detailed comparison of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and traditional extraction techniques, specifically focusing on the fungicide Thiophanate-ethyl.
Thiophanate-ethyl is a systemic fungicide that is widely used in agriculture. Its determination in various matrices is crucial for food safety and environmental monitoring. This comparison will delve into the performance of QuEChERS against established methods like Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE), supported by experimental data and detailed protocols.
Performance Data Summary
The following table summarizes the key performance metrics for the QuEChERS method and traditional LLE/SPE methods for the analysis of Thiophanate-ethyl. The data is compiled from various studies and presented to facilitate a direct comparison.
| Performance Metric | QuEChERS Method | Traditional LLE/SPE Method |
| Recovery Rate (%) | 85.29 - 110.6%[1][2][3] | 62.6 - 99%[4] |
| Reproducibility (RSD %) (Relative Standard Deviation) | < 3.8% - < 25.0%[2] | 1.7% - 18% |
| Limit of Detection (LOD) | 0.003 - 0.35 µg/L | ~0.5 µg/L |
| Limit of Quantification (LOQ) | 0.010 - 0.080 mg/kg | 0.024 - 0.177 µg/mL |
| Analysis Time | Significantly shorter | Longer and more laborious |
| Solvent Consumption | Low | High |
| Cost | Low | High |
| Environmental Impact | More environmentally friendly | Less environmentally friendly |
Experimental Protocols
Detailed methodologies for both the QuEChERS and a traditional LLE/SPE procedure are provided below to allow for a comprehensive understanding of each workflow.
QuEChERS Protocol for Thiophanate-ethyl in Produce
This protocol is a generalized version based on common QuEChERS procedures.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10-15 mL of acetonitrile to the tube. For pH-dependent analytes, appropriate buffering salts (e.g., AOAC or EN versions) are added. Shake vigorously for 1 minute.
-
Salting Out: Add magnesium sulfate and sodium chloride (or other salt mixtures as per the specific QuEChERS version) to the tube. Shake vigorously for 1 minute to induce phase separation.
-
Centrifugation: Centrifuge the tube at a specified RPM (e.g., 4000 rpm) for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a primary secondary amine (PSA) sorbent and magnesium sulfate. The sorbent is chosen based on the matrix to remove interferences like fatty acids, sugars, and pigments.
-
Final Centrifugation and Analysis: Vortex the d-SPE tube and centrifuge. The final extract is then ready for analysis by LC-MS/MS or GC-MS.
Traditional Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Protocol for Thiophanate-ethyl in Soil
This protocol is based on established methods for pesticide residue analysis.
-
Solvent Extraction: A soil sample is extracted multiple times with an acetic acid-methanol mixture followed by an ammonium hydroxide-methanol mixture.
-
Centrifugation and Supernatant Collection: After each extraction, the sample is centrifuged, and the supernatants are collected and combined.
-
pH Adjustment: The pH of the combined supernatant is adjusted to 6.80 with ammonium hydroxide in an ice bath.
-
Liquid-Liquid Partitioning: The aqueous extract is then partitioned three times with methylene chloride.
-
Concentration: The methylene chloride extract is concentrated using a rotary evaporator.
-
Solid-Phase Extraction (SPE) Cleanup: The concentrated extract is passed through a 1º, 2º' amino solid-phase extraction column.
-
Elution: The analytes are eluted from the SPE column with a cyclohexane:ethyl acetate acetonitrile mixture.
-
Final Preparation: The eluate is evaporated to dryness and redissolved in a suitable solvent for HPLC analysis.
Methodology Visualization
The following diagrams, generated using Graphviz, illustrate the workflows of the QuEChERS and the traditional LLE/SPE methods, providing a clear visual comparison of the procedural steps.
Conclusion
The QuEChERS method demonstrates significant advantages over traditional LLE/SPE methods for the extraction of Thiophanate-ethyl. Its superior recovery rates, high reproducibility, and streamlined workflow contribute to a more efficient and cost-effective analytical process. While traditional methods can still yield acceptable results, they are more time-consuming, require larger volumes of organic solvents, and involve more complex procedures. For laboratories seeking high-throughput analysis and a reduction in solvent waste, the QuEChERS method presents a compelling alternative for the determination of Thiophanate-ethyl and other pesticide residues.
References
A Comparative Guide to Method Ruggedness and Robustness Testing for Thiophanate-ethyl Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ruggedness and robustness of three common analytical methods for the quantification of Thiophanate-ethyl: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is synthesized from established method validation principles and available data to assist in selecting the most suitable analytical method for specific research and quality control needs.
Introduction to Ruggedness and Robustness
In analytical method validation, robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. Ruggedness , often considered a part of reproducibility, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. A robust and rugged method is crucial for ensuring consistent and reliable results in routine analysis and when transferring a method between different laboratories.
Comparison of Analytical Methods for Thiophanate-ethyl Analysis
The selection of an analytical method for Thiophanate-ethyl depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. Below is a comparative summary of HPLC, UV-Vis Spectrophotometry, and LC-MS/MS, with a focus on their ruggedness and robustness characteristics.
Data Presentation: Quantitative Comparison
The following tables summarize typical performance data and the results of robustness and ruggedness testing for each method. It is important to note that specific values can vary depending on the exact method parameters and laboratory conditions.
Table 1: Typical Performance Characteristics of Analytical Methods for Thiophanate-ethyl
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL | 0.001 - 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 5 µg/mL | 0.005 - 0.05 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
Table 2: Robustness Testing Results for Thiophanate-ethyl Analysis (%RSD of Assay Results)
| Parameter Varied | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Mobile Phase Composition (±2%) | < 2.0% | N/A | < 3.0% |
| Mobile Phase pH (±0.2 units) | < 2.5% | < 3.0% (of absorbance) | < 3.5% |
| Column Temperature (±5 °C) | < 1.5% | N/A | < 2.0% |
| Flow Rate (±10%) | < 3.0% | N/A | < 4.0% |
| Wavelength (±2 nm) | < 1.0% | < 2.0% (of absorbance) | N/A |
| Different Column Lot | < 4.0% | N/A | < 5.0% |
Table 3: Ruggedness Testing Results for Thiophanate-ethyl Analysis (%RSD of Assay Results)
| Parameter Varied | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Different Analyst | < 3.0% | < 4.0% | < 5.0% |
| Different Instrument | < 4.0% | < 5.0% | < 6.0% |
| Different Day | < 3.5% | < 4.5% | < 5.5% |
| Inter-laboratory Study | < 10.0% | < 15.0% | < 12.0% |
Experimental Protocols
Detailed methodologies for performing robustness and ruggedness testing are provided below. These protocols are based on general principles of analytical method validation.
Robustness Testing Protocol
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in its parameters.
Procedure:
-
Parameter Selection: Identify critical method parameters that are likely to influence the results.
-
Variation: Introduce small, deliberate changes to one parameter at a time while keeping others constant.
-
Analysis: Analyze a standard solution and a sample solution in triplicate for each variation.
-
Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the assay results of each variation and compare them to the results obtained under the normal method conditions.
Typical Parameters and Variations:
-
HPLC & LC-MS/MS:
-
Mobile Phase Composition: Vary the ratio of organic solvent to aqueous phase by ±2%.
-
Mobile Phase pH: Adjust the pH of the aqueous phase by ±0.2 units.
-
Column Temperature: Set the column oven temperature to ±5 °C of the nominal value.
-
Flow Rate: Change the flow rate by ±10%.
-
Different Column: Use a column from a different manufacturing lot.
-
-
UV-Vis Spectrophotometry:
-
Wavelength: Measure the absorbance at ±2 nm from the wavelength of maximum absorbance (λmax).
-
Solvent pH: If applicable, vary the pH of the solvent by ±0.2 units.
-
Ruggedness Testing Protocol
Objective: To assess the reproducibility of the method under various common operational conditions.
Procedure:
-
Condition Selection: Identify the conditions to be varied, such as different analysts, instruments, and days.
-
Analysis: Have different analysts, using different instruments on different days, analyze the same homogeneous sample.
-
Evaluation: Calculate the overall mean, standard deviation, and %RSD for the collected results to determine the method's ruggedness.
Mandatory Visualization
The following diagrams illustrate the workflow of robustness and ruggedness testing.
Caption: Workflow for Robustness Testing of an Analytical Method.
Caption: Workflow for Ruggedness Testing Across Different Conditions.
Conclusion
-
HPLC-UV offers a good balance of sensitivity, robustness, and cost-effectiveness, making it a widely used method for routine quality control of Thiophanate-ethyl. Its performance is generally stable under minor variations in chromatographic conditions.
-
UV-Vis Spectrophotometry is a simpler and more rapid method, but it is less selective and sensitive compared to chromatographic techniques. Its robustness is primarily dependent on the stability of the chromophore and the pH of the solution. It is suitable for the analysis of bulk drug substance or simple formulations where interfering substances are minimal.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for residue analysis in complex matrices and for pharmacokinetic studies. While highly powerful, the complexity of the instrumentation can sometimes lead to greater variability in ruggedness testing across different laboratories and instruments.
The choice of the analytical method should be based on the specific requirements of the analysis. For high-throughput screening and routine quality control of formulations, a well-validated and robust HPLC-UV method is often the most practical choice. For trace-level quantification in complex samples, the superior sensitivity and selectivity of LC-MS/MS are indispensable. UV-Vis spectrophotometry remains a viable option for simpler applications where high sensitivity is not a primary concern.
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Thiophanate-ethyl-d10
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Thiophanate-ethyl-d10 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of Thiophanate-ethyl-d10, a deuterated analogue of the fungicide Thiophanate-ethyl. While the deuterated form is used in smaller quantities for research, the disposal procedures align with those for the parent compound, which is classified as a toxic pesticide waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or glasses, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[2] An emergency eyewash station and safety shower should be readily accessible.
In the event of a spill, it is crucial to act promptly and safely. For liquid spills, use an absorbent or impervious material such as sand, clay, or earth to dike the spill.[1] The contaminated absorbent material should then be collected and placed in a designated, closed container for disposal.[1] For solid spills, carefully sweep or shovel the material into a suitable container, avoiding dust generation. The affected area and any contaminated tools should be decontaminated.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Thiophanate-ethyl-d10 is to prevent its release into the environment. Do not contaminate water, food, or feed with this substance. It is a violation of Federal law to improperly dispose of excess pesticide, spray mixture, or rinsate.
-
Consult Local Regulations and Institutional Policies: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office, as well as local, state, and federal regulations. Your EHS office will provide specific guidance tailored to your location and facilities.
-
Waste Collection:
-
Solid Waste: Collect any solid Thiophanate-ethyl-d10 waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and appropriate waste container.
-
Liquid Waste: For solutions containing Thiophanate-ethyl-d10, do not pour them down the drain. This substance is toxic to aquatic organisms. Collect all liquid waste in a designated, leak-proof, and clearly labeled container.
-
-
Container Management:
-
If you are disposing of the original container, ensure it is empty. For containers of 5 gallons or less, triple rinse the container with a suitable solvent (consult your EHS office for the appropriate solvent).
-
Pour the rinsate into the liquid waste container for later disposal.
-
After triple rinsing, puncture the container to prevent reuse and dispose of it as directed by your institution or local waste authority, which may include recycling or disposal in a sanitary landfill.
-
-
Contacting a Hazardous Waste Professional: The disposal of pesticide wastes should be handled by a licensed hazardous waste disposal service. Your institution's EHS office will have a designated procedure for the pickup and disposal of chemical waste. If you are unsure of the correct procedure, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Thiophanate-ethyl-d10.
Quantitative Data
Currently, publicly available safety data sheets and regulatory documents do not specify quantitative concentration limits for the disposal of Thiophanate-ethyl-d10. The guidance provided is procedural, emphasizing the prevention of environmental contamination and adherence to hazardous waste regulations. For any questions regarding acceptable residual amounts, it is imperative to consult with your institution's EHS department or a certified hazardous waste disposal professional.
By following these procedures, you can ensure the safe and compliant disposal of Thiophanate-ethyl-d10, thereby protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling Thiophanat-ethyl-d10
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Thiophanate-ethyl-d10 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks. Since specific safety data for Thiophanate-ethyl-d10 is limited, this guidance is based on the well-documented information for its analogue, Thiophanate-ethyl, and the closely related compound, Thiophanate-methyl.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure through skin contact, inhalation, or eye contact.[1] The following PPE should be worn at all times when handling Thiophanate-ethyl-d10:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a versatile option, and PVC gloves are also adequate.[2] It is crucial to avoid rubber products as they may react with and be dissolved by some pesticide substances.[2] For enhanced protection, consider wearing a light pair of disposable gloves under heavier, chemical-resistant gauntlet gloves that extend up the forearm.[3] Always wash the outside of the gloves before removal and dispose of them according to regulations.[3]
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary, especially when there is a risk of splashing or aerosol generation. Standard safety glasses with side-shields should be considered the minimum requirement.
-
Respiratory Protection: In areas with inadequate ventilation or when handling the powder form, a NIOSH-approved respirator or mask is required to prevent inhalation of dust or aerosols. The choice of respirator and filter cartridge should be suitable for agrichemical use, typically indicated by a brown band on the cartridge.
-
Protective Clothing: A chemical-resistant suit or a lab coat should be worn. When mixing or handling larger quantities, an impermeable apron may be appropriate. All protective clothing should be removed and laundered separately from other clothing after use. Contaminated work clothing should not be allowed out of the workplace.
-
Footwear: Chemical-resistant boots should be worn, and pant legs should be placed over the boots to prevent chemicals from entering. Leather or fabric shoes are not suitable as they can absorb and retain the chemical.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill cleanup materials (e.g., inert absorbent material like sand or silica gel) available.
-
-
Handling:
-
Avoid creating dust when handling the solid form.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.
-
Eye Contact: Immediately flush the eyes with plenty of water for 15-20 minutes, holding the eyelids open. Remove contact lenses after the first 5 minutes and continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them sip a glass of water. Seek immediate medical attention.
-
Disposal Plan
-
Waste Disposal: All waste materials must be disposed of in accordance with national and local regulations. This includes excess pesticide, spray mixtures, and rinsate. Do not contaminate water, food, or feed with the waste.
-
Container Disposal: Do not reuse the original container. It should be triple rinsed or pressure rinsed, and then offered for recycling if available, or disposed of in an approved waste disposal facility.
-
Spill Cleanup: In case of a spill, isolate the area. Wear appropriate PPE. Use an inert absorbent material to soak up the spill. Sweep or shovel the material into a suitable, labeled container for disposal.
Quantitative Data Summary
| Property | Value | Reference Compound |
| Oral LD50 (Rat) | >5,000 mg/kg | Thiophanate-methyl |
| Dermal LD50 (Rabbit) | >2,000 mg/kg | Thiophanate-methyl |
| Inhalation LC50 (Rat, 4hr) | 1.8 mg/L | Thiophanate-methyl |
| Eye Irritation (Rabbit) | Non-irritating | Thiophanate-methyl |
| Skin Irritation (Rabbit) | Non-irritating | Thiophanate-methyl |
| Skin Sensitization | May cause an allergic skin reaction | Thiophanate-methyl |
Experimental Workflow and Safety Protocol
Caption: Logical workflow for the safe handling of Thiophanate-ethyl-d10.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
